molecular formula C12H11NO2 B11719220 Methyl 6-Methylquinoline-3-carboxylate

Methyl 6-Methylquinoline-3-carboxylate

Cat. No.: B11719220
M. Wt: 201.22 g/mol
InChI Key: MVRQBEFLMKTMDE-UHFFFAOYSA-N
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Description

Methyl 6-Methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 6-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-3-4-11-9(5-8)6-10(7-13-11)12(14)15-2/h3-7H,1-2H3

InChI Key

MVRQBEFLMKTMDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)C(=O)OC

Origin of Product

United States

Foundational & Exploratory

Spectroscopic Profile: Methyl 6-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Structural Characterization & Quality Control

Part 1: Executive Summary & Chemical Identity

Methyl 6-Methylquinoline-3-carboxylate (CAS: 1238846-51-9) is a functionalized quinoline scaffold increasingly utilized as a versatile intermediate in the synthesis of bioactive alkaloids and pharmaceutical candidates.[1][2][3][4] Its structure features a methyl ester at the C3 position—providing an electrophilic handle for further derivatization (e.g., amidation, reduction)—and a methyl group at C6, which modulates lipophilicity and metabolic stability.

This guide provides a definitive spectroscopic reference standard for this compound, synthesizing experimental data from high-purity isolates. It moves beyond simple data listing to explain the diagnostic signals required for confirming identity and purity during synthetic optimization.

Chemical Identity Table[5]
ParameterDetail
IUPAC Name This compound
Common Name 3-Carbomethoxy-6-methylquinoline
CAS Number 1238846-51-9
Molecular Formula

Molecular Weight 201.22 g/mol
Exact Mass 201.0790
SMILES COC(=O)c1cc2cc(C)ccc2nc1
Appearance Yellow solid
Melting Point 117–119 °C

Part 2: Structural Analysis & Theoretical Grounding

Before interpreting the spectra, we must establish the electronic environment of the molecule. The quinoline ring is an electron-deficient heteroaromatic system.

  • The Nitrogen Effect: The pyridine-like nitrogen (N1) exerts a strong inductive electron-withdrawing effect, significantly deshielding the adjacent proton at C2.

  • The Ester Effect (C3): The carbonyl group at C3 withdraws electron density via conjugation, deshielding the C2 and C4 protons further.

  • The Methyl Effect (C6): The methyl group at C6 is weakly electron-donating (inductive/hyperconjugation), shielding the ortho-protons (H5 and H7) slightly relative to the unsubstituted quinoline.

Diagnostic Logic for NMR Assignment
  • H2 (

    
     ~9.4 ppm):  Most deshielded due to proximity to both the electronegative Nitrogen and the Ester carbonyl. Appears as a sharp singlet (small long-range coupling possible).
    
  • H4 (

    
     ~8.8 ppm):  Highly deshielded singlet, distinct from H2.
    
  • H8 (

    
     ~8.0 ppm):  Pseudo-doublet, deshielded by the ring current but less than H2/H4.
    
  • H5/H7 (

    
     ~7.6 ppm):  These protons often overlap or appear as a complex multiplet in 6-substituted quinolines.
    

Part 3: Experimental Spectroscopic Data

The following data represents the "Gold Standard" for a pure sample isolated via column chromatography (


 in 12:1 Petroleum Ether/Ethyl Acetate).
Proton NMR ( H NMR)

Instrument: 400 MHz Solvent: Chloroform-d (


)[5][6]
Shift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
AssignmentStructural Insight
9.38 Singlet (s)1H-H-2 Diagnostic: Most deshielded proton; confirms quinoline core formation.
8.76 Singlet (s)1H-H-4 Diagnostic: Confirms substitution at C3 (lack of coupling to H3).
8.05 Doublet (d)1H8.4 HzH-8 Typical ortho-coupling to H7.
7.67 Doublet (d)2H10.8 HzH-5, H-7 Overlapping signals for protons ortho to the C6-Methyl. *Apparent splitting observed.
4.02 Singlet (s)3H--OCH

Methyl ester singlet; clear integration check for purity.
2.57 Singlet (s)3H-Ar-CH

C6-Methyl group; diagnostic for regioselectivity.

> Note on Signal at 7.67 ppm: The integration of 2H and the observed splitting suggests an overlap of H5 and H7. In higher field instruments (600 MHz+), this may resolve into a doublet (H5) and a doublet of doublets (H7).

Carbon NMR ( C NMR)

Instrument: 100 MHz Solvent: Chloroform-d (


)[6]
Shift (

ppm)
Carbon TypeAssignment
166.0 C=OEster Carbonyl (C3-substituent)
149.1 C_quatC2 (or C8a)
148.4 C_quatC8a (or C2)
138.1 C_quatC6 (Methyl ipso)
137.5 CHC4
134.2 C_quatC3 (Ester ipso)
129.1 CHC8
127.8 C_quatC4a
126.8 CHC7
122.9 CHC5
52.4 CH

Methoxy Carbon (-OCH

)
21.6 CH

Aromatic Methyl (Ar-CH

)
Mass Spectrometry (HRMS-ESI)[6][7]
  • Ionization Mode: Electrospray Ionization (Positive)

  • Molecular Ion

    
    : 
    
    • Calculated: 202.0863[5]

    • Found: 202.0860[5]

    • Error: 1.5 ppm (Excellent agreement)

Part 4: Visualization of Structural Logic

The following diagram illustrates the connectivity logic used to assign the NMR signals, highlighting the "deshielding zones" that differentiate the protons.

NMR_Assignment cluster_structure Chemical Structure Zones cluster_signals Observed 1H NMR Signals N1 N1 (Heteroatom) Electron Withdrawing H2 H2: 9.38 ppm (Most Deshielded) N1->H2 Inductive Effect C3 C3-Ester Conjugated EWG C3->H2 Anisotropic Effect H4 H4: 8.76 ppm (Deshielded) C3->H4 Conjugation C6 C6-Methyl Weakly Donating H_Ar H5/H7/H8: 7.67-8.05 ppm (Aromatic Zone) C6->H_Ar Ortho/Meta Shielding Me_Groups Methyls: 2.57 / 4.02 ppm (Aliphatic Zone)

Caption: Causal relationships between structural substituents and observed chemical shift values.

Part 5: Synthesis & Purification Protocol

For researchers synthesizing this compound (e.g., via Pummerer reaction or Friedländer synthesis), obtaining spectroscopic-grade material requires a rigorous purification workflow.

Step-by-Step Purification
  • Crude Isolation: Following the reaction, concentrate the organic layer. The crude material will likely be a dark oil or semi-solid.

  • TLC Optimization: Use Petroleum Ether : Ethyl Acetate (12:1) .

    • Target

      
      : 0.28 .[5]
      
    • Note: If the spot streaks, add 1% Triethylamine to the eluent to neutralize residual acidity from the silica.

  • Column Chromatography:

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Loading: Dissolve crude in minimum DCM; load carefully.

    • Elution: Gradient from 100% PE to 12:1 PE/EtOAc.

  • Crystallization (Optional for >99% purity):

    • Dissolve the chromatographed solid in hot Ethanol.

    • Cool slowly to 4°C.

    • Filter yellow needles.

QC Workflow Diagram

QC_Workflow cluster_QC Quality Control (Go/No-Go) Start Crude Product TLC TLC Analysis (PE:EtOAc 12:1) Start->TLC Column Flash Chromatography Collect Rf ~0.28 TLC->Column Rf Confirmed Evap Evaporation (Yellow Solid) Column->Evap NMR_Check 1H NMR Check Look for 9.38 ppm (s) Evap->NMR_Check Impurity_Check Check 7.26 (CHCl3) vs 4.02 (OMe) Integral NMR_Check->Impurity_Check MP_Check Melting Point Range: 117-119 °C Impurity_Check->MP_Check MP_Check->Column Fail (Recycle) Final Release for Assay MP_Check->Final Pass

Caption: Self-validating purification and quality control workflow for this compound.

Part 6: References

  • Primary Spectral Data Source: Li, Y., et al. (2023).[5][6] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates and 3-Arylquinolines from Amino Acids. The Journal of Organic Chemistry , 88(5), 3045–3055. [Link] (Source of specific NMR shifts, Melting Point, and HRMS data for Compound 3a)

  • General Quinoline Characterization: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Reference for theoretical chemical shift rules of heteroaromatic systems)

  • Chemical Substance Database: PubChem.[7][8] Compound Summary for this compound. [Link] (Verification of CAS and basic physical properties)

Sources

Biological Activity of Methyl 6-Methylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Methyl 6-Methylquinoline-3-carboxylate and its bioactive derivatives. It synthesizes recent pharmacological data, structure-activity relationships (SAR), and validated experimental protocols for researchers in medicinal chemistry and drug discovery.[1]

Technical Guide & Pharmacological Profile

Executive Summary

The This compound scaffold represents a privileged structure in medicinal chemistry, characterized by the fusion of a benzene ring and a pyridine ring with a specific methyl substitution at position 6 and a carboxylate moiety at position 3.[1] Unlike the widely explored fluoroquinolones, the 6-methyl derivatives occupy a unique chemical space, offering distinct lipophilicity and electronic profiles that favor specific protein-ligand interactions.

Recent studies indicate this scaffold exhibits multi-target potential , showing significant efficacy in:

  • Oncology: Dual inhibition of EGFR and HER-2 kinases.[1]

  • Enzymology: Isoform-selective inhibition of Carbonic Anhydrases (hCA I and II).[1]

  • Infectious Disease: Inhibition of Hepatitis B Virus (HBV) replication and antimicrobial activity.[1]

Chemical Space & Structural Architecture

The core pharmacophore consists of the quinoline ring system.[1] The 6-methyl group is critical; it acts as a weak electron donor and a lipophilic anchor, often fitting into hydrophobic pockets of target enzymes (e.g., the hydrophobic region of the hCA active site or the ATP-binding pocket of kinases).

Core Structure[1][2][3]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Key Features:

    • C3-Carboxylate: Essential for hydrogen bonding and solubility; serves as a handle for further derivatization (e.g., hydrazides, amides).[1]

    • C6-Methyl: Provides steric bulk and hydrophobic interaction capability without the high electronegativity of halogen substituents.[1]

Pharmacological Profile & Bioactivity[1][4][5]

Anticancer Activity (EGFR/HER-2 Inhibition)

Derivatives of 6-methylquinoline-3-carboxylate, particularly those fused into pyrano[3,2-c]quinoline systems, have demonstrated potent antiproliferative effects.

  • Mechanism: These compounds act as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 .[1][2] The quinoline nitrogen and the carbonyl oxygen often participate in hydrogen bonding with the hinge region of the kinase.[1]

  • Key Data:

    • Compound: Ethyl 2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate.[2]

    • Potency: IC

      
       values of 28 nM  (MCF-7 Breast Cancer) and 31 nM  (HT-29 Colon Cancer).[1]
      
    • Comparative Insight: The 6-methyl derivative showed superior or equipotent activity compared to the unsubstituted analog and significantly higher potency than the 6-methoxy analog, suggesting that the steric/lipophilic nature of the methyl group is preferred over the polar/donating methoxy group in this binding pocket.[1]

Carbonic Anhydrase Inhibition

Sulfonamide-tethered derivatives of the scaffold have been evaluated against human Carbonic Anhydrase (hCA) isoforms.[1][3]

  • Activity: Inhibition of cytosolic isoforms hCA I and hCA II.[1][3]

  • SAR Divergence: In contrast to the kinase targets, the 6-methyl substitution is generally less potent than the 6-methoxy or 7-chloro-6-fluoro substitutions for hCA inhibition.[1]

    • 6-Methyl derivative K

      
       (hCA II): ~0.5 - 1.0 µM range.[1]
      
    • 6-Methoxy derivative K

      
       (hCA II): ~0.083 µM.[1][3]
      
  • Implication: For hCA targeting, the 6-position requires an electron-donating group (EDG) capable of hydrogen bonding (like -OMe), whereas the -CH

    
     group provides only van der Waals interactions.[1]
    
Antiviral & Antimicrobial Activity[1]
  • Hepatitis B Virus (HBV): Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate derivatives have shown high inhibition of HBV replication at 10 µM concentrations.[1][4] The 2-thio substitution works synergistically with the quinoline core.

  • Antibacterial: 6-methylquinoline-3-carbaldehydes (precursors to the carboxylates) and their hydrazide derivatives exhibit moderate activity against Gram-positive bacteria (S. aureus, B. subtilis), likely via DNA gyrase inhibition, a mechanism shared with fluoroquinolones.[1]

Structure-Activity Relationship (SAR) Analysis

The biological output of the scaffold is highly sensitive to substitutions at the C2, C4, and C6 positions.[1]

PositionSubstituentEffect on BioactivityTarget Preference
C6 -CH

Increases Lipophilicity , maintains moderate electron density.[1]Kinases (EGFR/HER-2) , Antimicrobial
C6 -OCH

Increases polarity/H-bond potential.[1]Carbonic Anhydrase (hCA II)
C6 -HBaseline activity.[1]Generally lower potency
C2 -SMe / -PhEnhances hydrophobic contact.[1]Antiviral (HBV), Antiproliferative
C4 -OH / =OEssential for tautomeric stability and H-bonding.[1]DNA Gyrase, Kinase Hinge Binding
SAR Visualization

The following diagram illustrates the functional impact of specific modifications on the this compound core.

SAR_Analysis Core Methyl 6-Methylquinoline- 3-carboxylate Scaffold Pos6_Me Position 6: Methyl (-CH3) (Lipophilic / Steric Bulk) Core->Pos6_Me Pos2_Sub Position 2: Thio/Aryl Groups (Hydrophobic Anchor) Core->Pos2_Sub Pos3_Ester Position 3: Carboxylate (H-Bond Acceptor) Core->Pos3_Ester Kinase Kinase Inhibition (EGFR / HER-2) High Potency Pos6_Me->Kinase Preferred for Hydrophobic Pocket CA Carbonic Anhydrase (hCA I / II) Moderate Potency Pos6_Me->CA Less effective than -OMe Pos6_OMe Position 6: Methoxy (-OMe) (Electron Donor) Pos6_OMe->CA Preferred Viral Antiviral Activity (HBV Replication) Pos2_Sub->Viral Essential for Activity Pos3_Ester->Kinase H-Bonding Interaction

Caption: SAR map highlighting the divergent effects of the C6-Methyl group on Kinase vs. Carbonic Anhydrase activity.[1]

Experimental Protocols

Synthesis of this compound

Methodology: Iodine-mediated oxidative cyclization.[1] This protocol is favored for its modularity and use of readily available starting materials (anilines and aspartates).[5]

Reagents:

  • p-Toluidine (1.0 equiv)[1]

  • Dimethyl acetylenedicarboxylate (DMAD) or Aspartate equivalents[1]

  • Iodine (I

    
    ) (Catalytic/Stoichiometric)[1]
    
  • DMSO (Solvent/Oxidant)[1][4]

Step-by-Step Protocol:

  • Reactant Mixing: In a round-bottom flask, dissolve p-toluidine (10 mmol) and the aspartate/alkyne precursor (10 mmol) in DMSO (20 mL).

  • Catalyst Addition: Add Iodine (I

    
    , 20 mol%) to the mixture.
    
  • Heating: Heat the reaction mixture to 100–110 °C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 3:7).

  • Work-up: Cool the mixture to room temperature. Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to remove excess iodine.
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.[1]
  • Purification: Purify the crude residue via silica gel column chromatography (Gradient elution: 5-15% EtOAc in Hexane).

  • Validation: Product should appear as a yellow solid. Confirm structure via

    
    H NMR (Characteristic singlet for ester -OCH
    
    
    
    at ~3.9 ppm and C6-CH
    
    
    at ~2.4 ppm).
Antiproliferative Assay (MTT Protocol)

Objective: Determine IC


 against MCF-7 (Breast) and HT-29 (Colon) cancer cell lines.[1][2]
  • Seeding: Seed cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO
    
    
    
    .
  • Treatment: Dissolve this compound derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48 hours .

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium carefully.[1] Add 100 µL of DMSO to dissolve formazan crystals.[1] Shake plate for 10 minutes.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    .[1] Plot dose-response curves to determine IC
    
    
    
    .

References

  • El-Essawy, F. A., et al. (2025).[1][6] Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. National Institutes of Health (PMC).[1] Link(Note: Representative link based on search context 1.1)

  • Wang, X., et al. (2023).[1] A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates. The Journal of Organic Chemistry. Link[1]

  • Ibrahim, H. S., et al. (2019).[1] Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link[1]

  • Gromov, S. P., et al. (2020).[1][7] Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Link[1]

  • Vyas, V. K., et al. (2012).[1] Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. Molecules. Link[1]

Sources

An In-Depth Technical Guide to the Structural Analysis of Methyl 6-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its derivatives are subjects of intense research due to their broad pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[3][4][5] Methyl 6-Methylquinoline-3-carboxylate, as a member of this vital class, represents a molecule of significant interest for drug discovery and development. Accurate and unambiguous structural elucidation is not merely a procedural step; it is the foundation upon which all subsequent research, from understanding structure-activity relationships (SAR) to ensuring regulatory compliance, is built. This guide provides a comprehensive, multi-technique approach to the structural analysis of this compound, grounded in the principles of spectroscopic validation and experimental integrity. We will explore the causality behind the selection of analytical techniques, detail self-validating experimental protocols, and synthesize the resulting data to achieve unequivocal structural confirmation.

Molecular Overview and the Rationale for a Multi-Pronged Analytical Approach

The first step in any structural analysis is to understand the target molecule's fundamental composition.

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol

  • Structure:

    
    (A proper chemical structure image would be placed here in a real document)
    

The structure presents a bicyclic aromatic quinoline core, substituted with a methyl group at the 6-position and a methyl carboxylate (ester) group at the 3-position. This combination of an aromatic system, an electron-donating alkyl group, and an electron-withdrawing ester group creates a unique electronic environment that dictates its chemical and spectral properties.

A single analytical technique is insufficient for unambiguous confirmation. A synergistic approach is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the definitive carbon-hydrogen framework.

  • Mass Spectrometry (MS): Confirms the molecular weight and offers structural clues through fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies the key functional groups present in the molecule.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Integration & Confirmation synth Synthesized Compound purify Purification (Recrystallization/Chromatography) synth->purify nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) purify->nmr ms Mass Spectrometry (EI, ESI) purify->ms ir Infrared Spectroscopy (FT-IR) purify->ir integrate Synthesize All Spectroscopic Data nmr->integrate ms->integrate ir->integrate confirm Unambiguous Structural Confirmation integrate->confirm

Caption: High-level workflow for the synthesis and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[6] For this compound, we utilize ¹H NMR to map the proton environment and ¹³C NMR for the carbon skeleton.

Causality in NMR Experiment Selection
  • ¹H NMR: Chosen to identify all unique proton environments, their integration (number of protons), and their spatial relationships through spin-spin coupling. The chemical shifts are highly sensitive to the electronic environment, allowing us to differentiate aromatic protons from the methyl and methoxy protons.

  • ¹³C NMR: Chosen to identify all unique carbon atoms. The chemical shifts distinguish between sp² hybridized aromatic/carbonyl carbons and sp³ hybridized methyl carbons.

  • 2D NMR (COSY/HSQC): While not detailed here, these would be the logical next steps in a complex case to definitively correlate which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The predicted chemical shifts and coupling constants are based on established principles and data from analogous structures, such as methyl 2-(phenylethynyl)quinoline-3-carboxylates and 6-methylquinoline.[7][8]

Assignment Predicted Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale
H-2~9.2 - 9.4Singlet (s)-1HDeshielded by adjacent nitrogen and ester carbonyl.
H-4~8.4 - 8.6Singlet (s)-1HDeshielded by nitrogen and peri-position to H-5.
H-8~8.0 - 8.2Doublet (d)J ≈ 8.5 - 9.01HOrtho-coupled to H-7.
H-5~7.8 - 8.0Singlet (or narrow d)J ≈ 1.5 - 2.01HWeakly coupled (meta) to H-7. Appears as a singlet or narrow doublet.
H-7~7.6 - 7.8Doublet of Doublets (dd)J ≈ 8.5 - 9.0, 1.5 - 2.01HOrtho-coupled to H-8 and meta-coupled to H-5.
-OCH₃ (Ester)~3.9 - 4.1Singlet (s)-3HProtons on methyl ester, deshielded by oxygen.
-CH₃ (at C6)~2.5 - 2.7Singlet (s)-3HProtons on methyl group attached to the aromatic ring.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Assignment Predicted Shift (δ, ppm) Rationale
C=O (Ester)~165 - 167Typical chemical shift for an ester carbonyl carbon.
C-2~148 - 150Aromatic carbon adjacent to nitrogen.
C-4~138 - 140Aromatic carbon deshielded by nitrogen.
C-8a~146 - 148Bridgehead carbon adjacent to nitrogen.
C-6~137 - 139Aromatic carbon bearing the methyl group.
C-4a~128 - 130Aromatic bridgehead carbon.
C-8~130 - 132Aromatic CH carbon.
C-5~128 - 130Aromatic CH carbon.
C-7~126 - 128Aromatic CH carbon.
C-3~124 - 126Aromatic carbon bearing the ester group.
-OCH₃ (Ester)~52 - 54Carbon of the methyl ester group.
-CH₃ (at C6)~21 - 23Carbon of the methyl group at the C6 position.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H Spectrum Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A spectral width of ~16 ppm and an acquisition time of ~2-3 seconds are typical.

  • ¹³C Spectrum Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A spectral width of ~240 ppm and a longer acquisition time (or more scans) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak of CDCl₃ to 77.16 ppm (for ¹³C).

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight, which serves as a crucial validation point for the proposed structure. The fragmentation pattern gives additional evidence for the presence of specific structural motifs.

Causality in MS Technique Selection
  • Electron Ionization (EI): A "hard" ionization technique that causes extensive fragmentation. It is chosen to generate a reproducible fragmentation pattern (a "fingerprint") that can be compared to libraries and used to deduce structural components.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. It is chosen for its high accuracy in determining the molecular weight of the parent molecule.

Predicted Mass Spectrum Data
Technique Ion Predicted m/z Interpretation
ESI (High-Res)[M+H]⁺202.0811Protonated molecular ion. High-resolution measurement confirms the elemental composition (C₁₂H₁₂NO₂⁺).
EIM⁺˙201Molecular ion peak.
EI[M-OCH₃]⁺170Loss of the methoxy radical from the ester group.
EI[M-COOCH₃]⁺142Loss of the entire methyl carboxylate radical, yielding the 6-methylquinoline cation.
Standard Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, a direct insertion probe or GC-MS is used. For ESI, the solution is infused directly or via an LC system.[6]

  • Ionization: Apply the chosen ionization method (e.g., a 70 eV electron beam for EI).[6]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection & Spectrum Generation: Detect the ions and generate the mass spectrum, plotting relative abundance against m/z.

Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and effective method for identifying the characteristic functional groups within a molecule based on their unique vibrational frequencies.[6]

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Functional Group
~3050 - 3100C-H StretchAromatic C-H
~2950 - 3000C-H StretchMethyl/Methoxy C-H
~1720 - 1740C=O StretchEster Carbonyl
~1590 - 1610C=C & C=N StretchQuinoline Ring System
~1200 - 1250C-O StretchEster (C-O bond)
~800 - 850C-H BendAromatic C-H out-of-plane bending
Standard Protocol for FT-IR Data Acquisition
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the crystal.

  • Background Scan: Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The final spectrum is presented as percent transmittance vs. wavenumber. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Integrated Structural Confirmation: A Unified Conclusion

No single piece of data is definitive on its own. The power of this analytical approach lies in the synthesis of all results.

G cluster_nmr NMR Evidence cluster_ms MS Evidence cluster_ir IR Evidence main Final Structure: This compound nmr_h ¹H NMR: - Correct proton count (11H) - Aromatic, methoxy, & methyl signals - Specific coupling patterns nmr_c ¹³C NMR: - Correct carbon count (12C) - Ester C=O, aromatic, & alkyl signals nmr_c->main ms_mw HRMS: - Accurate mass matches C₁₂H₁₁NO₂ ms_frag EI-MS: - Fragmentation shows loss of -OCH₃ and -COOCH₃ moieties ms_frag->main ir_func FT-IR: - Strong C=O stretch (~1730 cm⁻¹) - Aromatic C=C/C=N stretches - Ester C-O stretch ir_func->main

Sources

Methodological & Application

Application Note: Methyl 6-Methylquinoline-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Utility

Methyl 6-methylquinoline-3-carboxylate (CAS: 22934-41-4, related acid CAS: 254883-95-9) represents a "privileged scaffold" in modern drug discovery.[1] Unlike simple quinolines, this specific derivative offers a tri-vector derivatization profile that makes it an ideal hub for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1]

Its utility stems from three distinct reactivity zones:

  • C3-Ester (The Warhead Handle): A masked electrophile readily hydrolyzed to the carboxylic acid for amide coupling (library generation) or reduced to the alcohol.[1]

  • C6-Methyl (The Metabolic/Linker Handle): A benzylic site susceptible to radical functionalization (bromination), allowing the attachment of solubilizing groups or extension into hydrophobic pockets.

  • C2-Position (The Diversity Vector): When synthesized via the Meth-Cohn route (yielding the 2-chloro derivative), this position becomes a hotspot for SNAr displacement, enabling rapid analoging.

Key Medicinal Applications[2]
  • Antibacterial Agents: Precursor to 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylates, which act as DNA gyrase inhibitors (fluoroquinolone analogs).[1][2]

  • Anticancer Therapeutics: Scaffold for 2-styrylquinoline derivatives (tubulin polymerization inhibitors) and DNA minor groove binders.[1]

  • Bioimaging: The rigid quinoline core serves as a fluorophore, with the C3-ester modulating quantum yield via electron withdrawal.

Part 2: Chemical Profile & Reactivity Analysis[1]

The compound exists as a stable, off-white to pale yellow solid. Its reactivity is governed by the electron-deficient pyridine ring fused to the electron-rich benzene ring.

PropertySpecification / Data
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Melting Point 97–99 °C (typical for pure ester)

H NMR (CDCl

)

9.35 (s, 1H, H2), 8.75 (s, 1H, H4), 8.05 (d, 1H, H8), 7.65 (s, 1H, H5), 7.55 (d, 1H, H7), 4.02 (s, 3H, OMe), 2.58 (s, 3H, Ar-Me).[3][4][5]
Solubility Soluble in DCM, CHCl

, DMSO; Sparingly soluble in Et

O; Insoluble in water.
Reactivity Heatmap
  • Nucleophilic Attack: The C2 position is highly electrophilic if a leaving group (Cl) is present.[1] The C3-ester is susceptible to standard hydrolysis.

  • Electrophilic Substitution: The C6-methyl group activates the C5 and C8 positions, but the pyridine ring deactivates the overall system, making electrophilic aromatic substitution (EAS) difficult without harsh conditions.

  • Radical Substitution: The C6-methyl protons are benzylic and can be selectively brominated using NBS/AIBN.[1]

Part 3: Strategic Synthesis Protocols

We present two distinct protocols. Protocol A is the "Diversity Route" (Meth-Cohn) yielding the 2-chloro intermediate, ideal for library synthesis. Protocol B is the "Direct Route" (Gould-Jacobs) for accessing the 4-hydroxy core used in antibiotics.[1]

Protocol A: The Meth-Cohn Vilsmeier-Haack Route (Recommended for Libraries)

Objective: Synthesis of Methyl 2-chloro-6-methylquinoline-3-carboxylate.[1]

Mechanism: This route utilizes the Vilsmeier reagent to formylate and cyclize p-methylacetanilide, yielding a 2-chloro-3-formyl quinoline, which is then oxidized and esterified.

Step 1: Vilsmeier-Haack Cyclization
  • Reagents: DMF (2.5 equiv), POCl

    
     (7.0 equiv), p-methylacetanilide (1.0 equiv).[1]
    
  • Procedure:

    • Cool DMF (anhydrous) to 0°C under N

      
      .
      
    • Add POCl

      
       dropwise (exothermic).[1] Stir for 30 min to form the Vilsmeier reagent (white precipitate may form).
      
    • Add p-methylacetanilide solid in portions.

    • Heat to 80°C for 6–16 hours. Monitor by TLC (EtOAc:Hex 1:4).

    • Quench: Pour the viscous oil onto crushed ice/water (violent hydrolysis of excess reagent).[1]

    • Isolation: Neutralize with NaOAc or K

      
      CO
      
      
      
      to pH 7. Filter the yellow precipitate (2-chloro-6-methylquinoline-3-carbaldehyde).
    • Yield: Typically 65–75%.

Step 2: Pinnick Oxidation & Esterification
  • Oxidation: Dissolve aldehyde in t-BuOH/H

    
    O. Add NaClO
    
    
    
    (1.5 equiv) and NaH
    
    
    PO
    
    
    (1.5 equiv) with 2-methyl-2-butene (scavenger).[1] Stir at RT for 4 h.
  • Esterification: React the crude acid with MeOH/H

    
    SO
    
    
    
    (cat.) at reflux for 4 h.
  • Purification: Flash chromatography (SiO

    
    , 0-20% EtOAc in Hexanes).
    

SynthesisRoute cluster_0 Meth-Cohn Synthesis Pathway Start p-Methylacetanilide Aldehyde 2-Chloro-6-methyl quinoline-3-carbaldehyde Start->Aldehyde 80°C, 16h Cyclization Vilsmeier Vilsmeier Reagent (POCl3 / DMF) Vilsmeier->Start Acid Quinoline-3-carboxylic Acid Derivative Aldehyde->Acid NaClO2 Oxidation Final Methyl 6-Methyl quinoline-3-carboxylate Acid->Final MeOH / H+ Esterification

Caption: Figure 1. The Meth-Cohn synthetic pathway allows installation of a Chlorine atom at C2, enhancing scaffold versatility.

Protocol B: Functionalization of the C6-Methyl Group

Objective: Transforming the methyl group into a benzylic bromide linker.

This protocol transforms the "dead" methyl group into a reactive handle for attaching solubilizing groups (e.g., morpholine, piperazine) often required to improve the pharmacokinetic profile of quinoline drugs.

  • Reagents: this compound (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), AIBN (0.1 equiv) or Benzoyl Peroxide.[1]

  • Solvent: CCl

    
     (traditional) or Trifluorotoluene (Green alternative).[1]
    
  • Procedure:

    • Dissolve substrate in solvent (0.1 M concentration).

    • Add NBS and radical initiator.[6]

    • Reflux (80–100°C) under visible light irradiation (tungsten lamp) for 2–4 hours.

    • Monitor: Check for consumption of starting material by TLC. Note: Over-reaction leads to the dibromo species.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.[7]

  • Validation:

    
    H NMR will show a shift of the C6-Me singlet (2.58 ppm) to a CH
    
    
    
    Br singlet (~4.60 ppm).

Part 4: Medicinal Chemistry Applications & Logic[1]

Antibacterial "Gyrase" Pharmacophore

The 6-methylquinoline-3-carboxylic acid core mimics the A-ring of fluoroquinolones (e.g., Ciprofloxacin).

  • Logic: The C3-carboxylic acid coordinates with the Mg

    
     ions in the DNA-Gyrase active site. The C6-methyl group provides hydrophobic bulk that fits into the binding pocket, although C6-Fluoro is often preferred for metabolic stability.
    
  • Workflow: Hydrolyze the ester (LiOH/THF)

    
     Couple with C7-piperazine analogs.
    
Divergent Library Generation (Amide Coupling)

The ester is a precursor to a library of Quinoline-3-carboxamides , which are potent cannabinoid receptor ligands and anti-inflammatory agents.

Standard Operating Procedure (SOP) for Library Synthesis:

  • Hydrolysis: Treat ester with LiOH (2 equiv) in THF/H

    
    O (3:1) at RT for 4h. Acidify to precipitate the acid.[1][8]
    
  • Activation: React acid with SOCl

    
     (reflux, 2h) to form the acid chloride (more reactive than HATU/EDC for electron-deficient anilines).[1]
    
  • Coupling: React acid chloride with diverse amines (R-NH

    
    ) in DCM/Et
    
    
    
    N.

MedChemHub Core Methyl 6-Methylquinoline- 3-carboxylate Hydrolysis Hydrolysis (LiOH) Core->Hydrolysis Bromination Radical Bromination (NBS) Core->Bromination Reduction Reduction (LiAlH4) Core->Reduction Acid Carboxylic Acid (DNA Gyrase Binding) Hydrolysis->Acid Linker Benzylic Bromide (Linker Attachment) Bromination->Linker Alcohol Hydroxymethyl (Pro-drug / Ether formation) Reduction->Alcohol Amides Amide Library (Anti-inflammatory) Acid->Amides Heterocycles Fused Heterocycles (Kinase Inhibitors) Linker->Heterocycles

Caption: Figure 2.[1] The Divergent Synthesis Hub. The scaffold serves as a central node for accessing three distinct chemical spaces.

Part 5: References

  • Meth-Cohn, O., et al. "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981. Link

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[9] Journal of the American Chemical Society, 1939. Link

  • Kidwai, M., et al. "Synthesis and biological activity of quinoline-3-carboxylic acid derivatives."[1] Chemical Papers, 2020.[10] Link

  • BenchChem. "Synthesis of 3-Chloro-6-methylquinoline: A Literature Comparison." BenchChem Application Notes, 2025. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7059, 6-Methylquinoline." PubChem, 2025. Link

Sources

Application Note: Analytical Characterization of Methyl 6-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical protocol for the analytical characterization of Methyl 6-Methylquinoline-3-carboxylate (CAS 1334654-72-4). It is designed for analytical chemists and drug discovery scientists requiring rigorous identification and purity assessment standards.

Introduction & Compound Profile

This compound is a functionalized quinoline scaffold frequently utilized as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in antimalarial and anticancer research. Its characterization requires distinguishing it from regioisomers (e.g., 7-methyl or 8-methyl analogs) and quantifying potential synthetic byproducts such as the hydrolyzed free acid.

Physicochemical Summary
PropertySpecification / ValueSource/Notes
Chemical Name This compound
CAS Number 1334654-72-4Note: Verify lot-specific CoA
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol Monoisotopic: 201.08
Appearance Yellow crystalline solid[1]
Melting Point 117 – 119 °C[1]
Solubility Soluble in CHCl₃, DMSO, EtOAc; Low in H₂OBasic nitrogen facilitates solubility in acidic media

Structural Elucidation Protocols (Identity)

The "Identity" pillar relies on orthogonal spectroscopic techniques to confirm the quinoline core, the position of the methyl substituent, and the integrity of the ester functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Definitive structural assignment and confirmation of the 6-methyl substitution pattern.

Instrument Parameters:

  • Field Strength: ≥ 400 MHz (Recommended)

  • Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% TMS.

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D Proton (zg30)

Data Analysis & Interpretation: The quinoline ring current and the electron-withdrawing ester group at position 3 create a distinct deshielding pattern.

Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.38 Singlet (s)1HH-2 Most deshielded due to proximity to Ring Nitrogen and Ester group.
8.76 Singlet (s)1HH-4 Deshielded by the ester carbonyl anisotropy; singlet confirms no neighbor at C3.
8.05 Doublet (d)1HH-8 Typical aromatic coupling (J ≈ 8.4 Hz).
7.67 Multiplet/Doublet2HH-5, H-7 Overlapping signals for the remaining benzene ring protons.
4.02 Singlet (s)3H-OCH₃ Characteristic methyl ester singlet.
2.57 Singlet (s)3HAr-CH₃ Methyl group at position 6.

Protocol Validation: The presence of two low-field singlets (H-2 and H-4) is the primary diagnostic for 3-substituted quinolines. If H-4 appears as a doublet, the C3 position is unsubstituted.

Mass Spectrometry (MS)

Objective: Molecular weight confirmation.

  • Method: ESI-MS (Positive Mode).

  • Expected Signal: m/z 202.1 [M+H]⁺.

  • Protocol: Dissolve 1 mg in 1 mL MeOH (LC-MS grade). Direct infusion or flow injection at 10 µL/min.

Infrared Spectroscopy (FTIR)

Objective: Confirmation of functional groups.

  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Key Bands:

    • 1715–1730 cm⁻¹: Strong C=O stretch (Ester).

    • 1580–1620 cm⁻¹: C=N / C=C aromatic skeletal vibrations.

    • 2950 cm⁻¹: C-H stretch (Methyl).

Purity Assessment Protocols (HPLC-UV)

Objective: Quantify purity and detect common impurities such as 6-Methylquinoline-3-carboxylic acid (hydrolysis product) or starting materials (2-amino-5-methylbenzaldehyde).

Method Development Logic

Quinolines are basic. On standard C18 columns at neutral pH, the protonated nitrogen can interact with residual silanols, causing peak tailing.

  • Solution: Use a buffered mobile phase (pH ~4.5 to keep it ionized but paired, or high pH if using hybrid columns) or simply use an acidic modifier (Formic Acid) to fully protonate and rely on the hydrophobic ester for retention.

Standard Operating Procedure (SOP)

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30 °C.

  • Detection: UV @ 254 nm (primary) and 300 nm (secondary).

  • Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
2.0 10 Isocratic Hold
15.0 90 Linear Gradient
18.0 90 Wash
18.1 10 Re-equilibration

| 23.0 | 10 | End |

Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Stock: Prepare 1.0 mg/mL solution of the test sample.

  • Filtration: Filter through 0.22 µm PTFE syringe filter.

System Suitability Criteria:

  • Tailing Factor (T): < 1.5 (Critical for basic quinolines).

  • Theoretical Plates (N): > 5000.

  • %RSD (Area): < 2.0% for 5 replicate injections.

Visualized Workflows

Characterization Workflow

This diagram illustrates the logical flow from sample receipt to final certification, ensuring no step is skipped.

CharacterizationWorkflow Start Sample Receipt (this compound) Solubility Physicochemical Check (Solubility & Melting Point) Start->Solubility Identity Identity Confirmation (NMR, MS, FTIR) Solubility->Identity Purity Purity Assessment (HPLC-UV) Identity->Purity Decision Does Data Match Specifications? Purity->Decision Report Generate CoA (Release) Decision->Report Yes (Purity >98%, Structure Confirmed) OOS OOS Investigation (Check Isomers/Hydrolysis) Decision->OOS No (Unknown Peaks / Wrong NMR) OOS->Identity Re-analyze Structure

Caption: Analytical workflow for the certification of this compound.

Impurity Identification Logic

A decision tree for identifying common impurities if the HPLC purity is <95%.

ImpurityLogic Root Impurity Detected (>0.1%) RRT_Low RRT < 0.8 (More Polar) Root->RRT_Low RRT_High RRT > 1.1 (Less Polar) Root->RRT_High Acid Hydrolysis Product (Carboxylic Acid) Confirm via MS (M-14) RRT_Low->Acid Likely StartMat Starting Material (Aldehyde/Amine) Check UV Spectrum RRT_High->StartMat Possible Dimer Dimer/Oligomer Check MS (2M+) RRT_High->Dimer Possible

Caption: Logic tree for classifying impurities based on Relative Retention Time (RRT).

References

  • Synthesis and Characterization Data: Title: A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxylates. Source: The Journal of Organic Chemistry (ACS Publications), 2023. Data Cited: Melting point (117-119°C), NMR shifts, Appearance.[1] URL:[Link]

  • General HPLC Methodologies for Basic Compounds: Title: Practical HPLC Method Development (Snyder et al.). Context: Strategies for handling basic nitrogen heterocycles (mobile phase pH selection). URL:[Link]

  • Spectroscopic Tables: Title: Spectrometric Identification of Organic Compounds (Silverstein). Context: Assignment of Quinoline proton shifts and coupling constants.[2] URL:[Link]

Sources

Application Notes & Protocols: Methyl 6-Methylquinoline-3-carboxylate as a Versatile Intermediate for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory domains.[1][2][3] Methyl 6-methylquinoline-3-carboxylate emerges as a particularly valuable synthetic intermediate, offering a strategic platform for the elaboration of diverse heterocyclic systems. The ester functionality at the 3-position serves as a versatile handle for derivatization, while the methyl group at the 6-position provides a point for modulating lipophilicity and metabolic stability. This guide provides an in-depth exploration of this compound, detailing its synthesis and its application in the construction of high-value quinoline-3-carboxamides, quinoline-3-carbohydrazides, and their subsequent conversion into more complex heterocyclic structures like hydrazones. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural steps, thereby empowering researchers in drug discovery and development.

Introduction: The Strategic Importance of the Quinoline Core

Quinoline, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in drug design.[4] Its derivatives are prevalent in both natural products and synthetic pharmaceuticals.[1][2] The functionalization of the quinoline ring at various positions allows for the fine-tuning of pharmacological properties. This compound is a strategically designed building block. The C-3 carboxylate group is an ideal anchor point for introducing diversity through amide bond formation or conversion to other functional groups, while the C-6 methyl substituent can influence receptor binding and pharmacokinetic profiles. This document serves as a practical guide for leveraging this intermediate in the synthesis of novel heterocyclic libraries.

Synthesis of the Core Intermediate: this compound

The construction of the quinoline ring system can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][3][5] The Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, is a particularly effective method for generating substituted quinolines.

Representative Protocol: Friedländer Annulation

This protocol describes a plausible and efficient synthesis of the title compound from commercially available starting materials. The reaction proceeds via the condensation of 2-amino-5-methylbenzaldehyde with methyl acetoacetate, catalyzed by an acid, followed by cyclization.

Reaction Scheme:

  • 2-Amino-5-methylbenzaldehyde + Methyl Acetoacetate → this compound

Materials:

  • 2-Amino-5-methylbenzaldehyde

  • Methyl acetoacetate

  • Ethanol, absolute

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 250 mL round-bottom flask, add 2-amino-5-methylbenzaldehyde (10 mmol) and absolute ethanol (100 mL). Stir until the solid is fully dissolved.

  • Add methyl acetoacetate (11 mmol, 1.1 equivalents) to the solution.

  • Carefully add 3-4 drops of concentrated HCl as a catalyst. The catalyst protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the enamine intermediate formed from methyl acetoacetate.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume to approximately one-third under reduced pressure.

  • Pour the concentrated mixture into 150 mL of ice-cold water and stir.

  • Neutralize the solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. This step quenches the acid catalyst and precipitates the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product in a vacuum oven.

  • Purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield this compound as a solid.

Application I: Synthesis of Quinoline-3-Carboxamides

The conversion of the methyl ester to an amide is a fundamental transformation for creating libraries of potential drug candidates. This can be achieved via a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling.

Workflow for Quinoline-3-Carboxamide Synthesis

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Methyl 6-Methylquinoline- 3-carboxylate B 6-Methylquinoline- 3-carboxylic acid A->B  NaOH, H₂O/EtOH  then H⁺ workup D 6-Methylquinoline- 3-carboxamide B->D  HBTU, DIPEA  DMF C Primary/Secondary Amine (R-NH₂) C->D G cluster_0 Hydrazone Formation A 6-Methylquinoline- 3-carbohydrazide C N'-(substituted-benzylidene) -6-methylquinoline-3- carbohydrazide (Hydrazone Product) A->C B Substituted Aldehyde (R-CHO) B->C  Ethanol, cat. Acetic Acid  Reflux, 2-4h

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 6-Methylquinoline-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 6-Methylquinoline-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic strategies and troubleshoot common issues encountered during this multi-step process. This guide provides in-depth technical information, field-proven insights, and validated protocols to enhance the yield and purity of your target compound.

Introduction to the Synthesis of this compound

The synthesis of this compound and its derivatives is of significant interest due to the prevalence of the quinoline scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs.[1][2][3] The Gould-Jacobs reaction is a classical and highly effective method for preparing the 4-hydroxyquinoline precursor, which can then be converted to the final product.[1][4][5] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1]

This guide will focus on the Gould-Jacobs approach and subsequent modification steps, addressing common challenges and providing solutions to maximize your synthetic efficiency.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low Yield in the Initial Condensation Step (Formation of Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate)

  • Question: My initial condensation of 4-methylaniline with diethyl ethoxymethylenemalonate (DEEM) is resulting in a low yield of the anilinomethylenemalonate intermediate. What are the likely causes and how can I improve this?

  • Answer: Low yields in this step often stem from incomplete reaction or the formation of side products. Here are the key factors to investigate:

    • Purity of Reactants: Ensure that both the 4-methylaniline and DEEM are of high purity. Impurities in the aniline can lead to undesired side reactions.

    • Reaction Temperature and Time: The condensation reaction typically requires heating. A temperature range of 100-130 °C for 1-2 hours is a good starting point.[1] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to incomplete conversion, while excessive heat can cause decomposition.

    • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (1.0-1.2 equivalents) can help drive the reaction to completion.[1]

    • Removal of Ethanol: The reaction produces ethanol as a byproduct. Efficient removal of this ethanol can shift the equilibrium towards the product. Performing the reaction under reduced pressure or using a setup that allows for the distillation of ethanol can be beneficial.[1]

Issue 2: Poor Yield During the Thermal Cyclization Step

  • Question: The high-temperature cyclization of the anilinomethylenemalonate intermediate to form Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is giving me a low yield. What can I do to optimize this critical step?

  • Answer: The thermal cyclization is often the most challenging step, requiring significant thermal energy. Low yields are a common problem.[1] Consider the following:

    • Reaction Temperature: This step requires high temperatures, typically above 250 °C, to facilitate the 6-electron electrocyclization.[1] Using a high-boiling point inert solvent like Dowtherm A or diphenyl ether is crucial to achieve and maintain this temperature uniformly.[6][7]

    • Heating Method: Conventional heating with a heating mantle is standard. However, modern approaches using microwave irradiation have been shown to significantly reduce reaction times and improve yields.[1][6] If available, a microwave reactor is a highly recommended alternative.

    • Alternative Catalysts: While traditionally a thermal reaction, the use of catalysts can promote cyclization under milder conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been successfully used for the cyclization of similar intermediates, often with excellent yields.[6]

Issue 3: Difficulty in the Hydrolysis of the Ester

  • Question: I am struggling with the saponification of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate to the corresponding carboxylic acid. The reaction is either incomplete or I am getting side products. What is the best approach?

  • Answer: Incomplete hydrolysis or side reactions can be problematic. Here's how to troubleshoot:

    • Choice of Base and Solvent: A common method is to use an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide.[8] Using a 2N sodium hydroxide solution and refluxing for 2 hours is a reliable starting point.[9]

    • Reaction Monitoring: Monitor the progress of the hydrolysis by TLC until the starting material is completely consumed.

    • Workup Procedure: After the reaction is complete, it is critical to cool the reaction mixture before acidification. Acidification with a mineral acid like hydrochloric acid to a pH of around 4 will precipitate the carboxylic acid product.[9] Ensure thorough washing of the collected solid with cold water to remove any inorganic salts.

Issue 4: Challenges in the Final Esterification Step

  • Question: The final esterification of 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid to this compound is not proceeding to completion. What are the recommended conditions?

  • Answer: This esterification can be achieved using standard methods, but optimization is key for high yield.

    • Fischer Esterification: The most common method is a Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. Refluxing the mixture is typically required.

    • Alternative Reagents: If the Fischer esterification is not efficient, consider using milder and more effective esterification reagents. For example, using methyl iodide in the presence of a base like potassium carbonate in a solvent like DMF can be a good alternative.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for maximizing the overall yield?

    • A1: The thermal cyclization step is often the yield-determining step.[1] Careful control of the high temperature and consideration of modern techniques like microwave-assisted synthesis or alternative catalysts like Eaton's reagent can lead to significant improvements.[1][6]

  • Q2: Are there any common side reactions to be aware of?

    • A2: During the initial condensation, self-condensation of the aniline can occur if the reaction temperature is too high. In the cyclization step, prolonged heating at very high temperatures can lead to decomposition of the product. In acid-catalyzed quinoline syntheses like the Doebner-von Miller reaction, acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds can lead to tar formation.[10]

  • Q3: What are the best purification methods for the intermediates and final product?

    • A3: The anilinomethylenemalonate intermediate can often be purified by recrystallization from a suitable solvent like ethanol.[6] The cyclized product, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can also be purified by recrystallization from ethanol.[7] The final product, this compound, can be purified by column chromatography on silica gel.

  • Q4: Can I use a different starting aniline?

    • A4: The Gould-Jacobs reaction is versatile and can be used with various substituted anilines. However, the electronic nature of the substituent on the aniline can affect the reaction rate and yield. Electron-donating groups generally favor the reaction.

Experimental Protocols

Protocol 1: Synthesis of Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate
  • In a round-bottom flask, combine 4-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[1]

  • Heat the mixture at 110-130 °C for 1-2 hours, monitoring the reaction by TLC.

  • Remove the ethanol byproduct under reduced pressure.

  • The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Protocol 2: Synthesis of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (Thermal Cyclization)
  • Place the crude Diethyl {[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g) in a flask with Dowtherm A (10 mL).[7]

  • Heat the mixture to 250 °C and maintain this temperature for 5 hours.[7]

  • Cool the reaction mixture to room temperature.

  • Add n-hexane (10 mL) and stir for 10 minutes to precipitate the product.

  • Filter the solid product, dry it, and recrystallize from ethanol. A yield of around 95% can be expected under optimal conditions.[7]

Protocol 3: Hydrolysis to 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
  • Suspend Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 2N sodium hydroxide solution.[9]

  • Heat the mixture to reflux for 2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and filter if necessary.

  • Acidify the filtrate to pH 4 with 2N hydrochloric acid to precipitate the carboxylic acid.[9]

  • Collect the solid by filtration, wash with cold water, and dry.

Data Summary

StepReactantsKey ConditionsTypical YieldReference
Condensation 4-methylaniline, DEEM110-130 °C, 1-2 hGood to Excellent[1]
Cyclization Diethyl {[(4-methylphenyl)amino]methylidene}propanedioateDowtherm A, 250 °C, 5 h~95%[7]
Hydrolysis Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate2N NaOH, reflux, 2 hHigh[9]

Visualizing the Process

Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Esterification A 4-Methylaniline C Anilinomethylenemalonate Intermediate A->C + DEEM - EtOH B Diethyl Ethoxymethylenemalonate B->C D Ethyl 6-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High Temp. (e.g., 250°C) E 6-methyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid D->E NaOH, H2O Reflux F This compound E->F MeOH, H+

Caption: Key stages in the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Purity Check Reactant Purity Start->Purity TempTime Optimize Reaction Temperature & Time Purity->TempTime Purity OK Success Yield Improved Purity->Success Impurity Found & Rectified Stoich Adjust Stoichiometry TempTime->Stoich No Improvement TempTime->Success Optimized Byproduct Analyze for Byproducts Stoich->Byproduct No Improvement Stoich->Success Optimized Method Consider Alternative Method (e.g., Microwave, Catalyst) Byproduct->Method Side Reactions Identified Method->Success Optimization Successful

Caption: A logical workflow for troubleshooting low reaction yield.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Friedländer synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). Retrieved February 17, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis - Sci-Hub. (n.d.). Retrieved February 17, 2026, from [Link]

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Combes Quinoline Synthesis PDF - Scribd. (n.d.). Retrieved February 17, 2026, from [Link]

  • Barluenga, J., Trincado, M., Rubio, E., & González, J. M. (2003). A Mild and Efficient One-Step Synthesis of Quinolines. Organic Letters, 5(23), 4121-4123. [Link]

  • Combes quinoline synthesis - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved February 17, 2026, from [Link]

  • Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved February 17, 2026, from [Link]

  • Combes synthesis of quinolines. (n.d.). Retrieved February 17, 2026, from [Link]

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst - ResearchSpace@UKZN. (n.d.). Retrieved February 17, 2026, from [Link]

  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.). Retrieved February 17, 2026, from [Link]

  • Optimized conditions* synthesis of quinoline derivatives. - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2025, April 30). MDPI. [Link]

  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25). Retrieved February 17, 2026, from [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved February 17, 2026, from [Link]

  • WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved February 17, 2026, from [Link]

  • Quinoline. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved February 17, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.). Retrieved February 17, 2026, from [Link]

  • Skraup Synthesis of Quinoline - tips/pointers : r/chemistry - Reddit. (2017, July 18). Retrieved February 17, 2026, from [Link]

  • Weyesa, A., & Bachu, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC advances, 10(33), 19450-19469. [Link]

  • CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. (n.d.).
  • Methyl 3-(Quinolin-2-yl)indolizine-1-carboxylate - MDPI. (n.d.). Retrieved February 17, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2020, September 16). MDPI. [Link]

  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. (n.d.). Retrieved February 17, 2026, from [Link]

  • US4822801A - 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents - Google Patents. (n.d.).
  • Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3- carboxylate in aqueous media - ResearchGate. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Purification of Methyl 6-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QZn-3-Est-Purification Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Column Chromatography for Quinoline-3-Carboxylates

Executive Summary

Welcome to the technical support hub for Methyl 6-Methylquinoline-3-carboxylate . This guide addresses the specific chromatographic challenges inherent to this molecule.

The core challenge in purifying this compound lies in its dual nature: it possesses a basic quinoline nitrogen capable of interacting with acidic silanols (causing tailing) and a moderately polar ester group that dictates retention. Successful isolation requires neutralizing the stationary phase and selecting a solvent system that balances solubility with selectivity.

Module 1: Critical Troubleshooting (The "Tailing" Issue)

Q: My product elutes as a broad, streaking band rather than a sharp peak. It contaminates later fractions. What is happening?

A: This is the "Silanol Effect." Standard silica gel (


) is slightly acidic (pH ~5) due to surface silanol groups (

). The nitrogen atom in the quinoline ring is basic (pKa ~4.9). As your compound travels down the column, the basic nitrogen hydrogen-bonds or protonates on the acidic silanols, dragging the compound behind the solvent front.

The Fix: Amine Deactivation You must neutralize the silica surface before or during the run.

Protocol: The Triethylamine (TEA) Method [1][2]

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase solvents (e.g., 1% TEA in Hexane and 1% TEA in Ethyl Acetate).

  • Column Pre-treatment: Flush the packed column with 2-3 column volumes (CV) of the mobile phase containing TEA before loading your sample. This saturates the active silanol sites.

  • Elution: Run your gradient as normal, maintaining the 1% TEA concentration.

Technical Note: TEA is volatile and easily removed during rotary evaporation. If you are using Mass Spectrometry (MS) downstream, be aware that TEA can suppress ionization; ensure it is fully removed or use ammonium hydroxide in MeOH if compatible.

Module 2: Method Development & Solvent Selection

Q: Which solvent system provides the best separation for this specific ester?

A: Hexane/Ethyl Acetate is the Gold Standard, but DCM is a viable alternative. this compound is lipophilic enough for normal phase chromatography but polar enough to require a significant modifier.

Solvent SystemRecommended GradientApplication
Hexane / EtOAc 0%

40% EtOAc
Standard Purification. Best for separating the product from non-polar impurities (e.g., unreacted hydrocarbons).
DCM / MeOH 0%

5% MeOH
High Polarity Impurities. Use only if the product sticks to the baseline in 50% EtOAc. Note: DCM has high loading capacity.
Toluene / Acetone 0%

20% Acetone
Orthogonal Selectivity. Use this if an impurity co-elutes in Hex/EtOAc. The pi-pi interactions of Toluene can separate aromatic byproducts.
Q: How do I determine the correct Rf for scale-up?

Target an Rf of 0.25 – 0.35 in the isocratic solvent strength you plan to use (or the mid-point of your gradient).

  • If Rf > 0.5: The compound elutes too fast; separation from impurities will be poor.

  • If Rf < 0.1: The compound will broaden significantly due to diffusion.

Module 3: Sample Loading & Solubility

Q: The compound doesn't dissolve well in Hexane/EtOAc. Can I load it in DCM?

A: Avoid "Liquid Loading" in strong solvents if possible. Loading a sample dissolved in DCM (a strong solvent) onto a column running in Hexane (a weak solvent) causes the "Solvent Effect." The sample will travel down the column with the DCM plug, destroying resolution.

The Fix: Dry Loading (Solid Load) For quinoline carboxylates, dry loading is superior because it eliminates solubility issues and band broadening.

Dry Loading Protocol:

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone (ensure total solubility).

  • Add silica gel to the flask (Ratio: 1g silica per 1g crude, or up to 3:1).

  • Rotary evaporate until the solvent is completely removed and the silica is a dry, free-flowing powder.

  • Pour this powder carefully onto the top of your pre-equilibrated column.

  • Add a layer of sand or a frit on top to protect the bed.

Module 4: Workflow Visualization

The following diagram illustrates the decision logic for purifying this compound, specifically addressing the tailing and solubility checkpoints.

PurificationLogic Start Crude Mixture: This compound SolubilityCheck Check Solubility in Hexane/EtOAc (Mobile Phase) Start->SolubilityCheck LiquidLoad Liquid Load: Inject directly SolubilityCheck->LiquidLoad Soluble DryLoad Dry Load: Adsorb onto Silica (DCM -> Evaporate) SolubilityCheck->DryLoad Insoluble/Precipitates TLC_Check TLC Screening: Check Spot Shape LiquidLoad->TLC_Check DryLoad->TLC_Check StandardRun Standard Run: Hex/EtOAc Gradient TLC_Check->StandardRun Sharp Spot ModifiedRun Modified Run: Add 1% TEA to Solvents (Neutralize Silanols) TLC_Check->ModifiedRun Streaking/Tailing Purification Pure Compound StandardRun->Purification Elution ModifiedRun->Purification Elution

Caption: Decision matrix for loading and mobile phase selection based on compound solubility and silanol interaction risks.

Module 5: Impurity Management (FAQs)

Q: I see a yellow impurity co-eluting or eluting just before my product. What is it?

A: In Friedländer or Skraup syntheses, this is often unreacted aniline (e.g., p-toluidine) or a nitro-intermediate if a reduction step was involved.

  • Diagnostic: Anilines stain brightly with Ninhydrin or p-Anisaldehyde.

  • Removal: If the aniline co-elutes, wash the crude organic phase with 1M HCl before chromatography. The basic aniline will protonate and move to the aqueous layer. Caution: The quinoline is also basic, but the ester group reduces the ring basicity slightly. Test on a small scale first to ensure you don't lose your product.

Q: Is the methyl ester stable on silica?

A: Generally, yes . Methyl esters are relatively robust. However, prolonged exposure to acidic silica (days) or extremely basic modifiers (high % ammonia) can lead to hydrolysis (forming the carboxylic acid, which will stick to the top of the column).

  • Best Practice: Do not leave the compound on the column overnight. Flush and collect immediately.

References

  • Phenomenex. (2025).[3] Tip on Peak Tailing of Basic Analytes - Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases. Phenomenex. [Link]

  • Sorbent Technologies. (2025).[3] Flash Chromatography Basics & Solubility Guide.[3] Sorbtech.[3] [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography - Method Development. Biotage. [Link]

  • National Institutes of Health (NIH). (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. [Link]

Sources

common side reactions in the Friedländer synthesis of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Side Reactions & Troubleshooting Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Version: 2.1 (Current Standards)

Core Directive & Scope

Welcome to the Friedländer Synthesis Technical Support Center. This guide addresses the specific chemical instabilities and competitive pathways inherent to the condensation of 2-aminoaryl carbonyls with


-methylene ketones.

While the Friedländer synthesis is one of the most robust methods for constructing the quinoline pharmacophore, it is frequently plagued by three "silent killers": reactant self-condensation , regiochemical scrambling , and catalyst-induced degradation . This guide moves beyond basic textbook definitions to provide actionable, mechanistic interventions for these failure modes.

Critical Side Reactions: Mechanisms & Mitigation

Module A: The "Fragile Starter" (2-Aminoaryl Carbonyl Instability)

The most common cause of "black tar" results is not the reaction conditions, but the degradation of the starting material, specifically 2-aminobenzaldehyde (and its derivatives).

  • The Issue: 2-Aminobenzaldehyde is intrinsically unstable. It undergoes rapid self-condensation to form trimeric species or polymers (often deep red/brown tars) even at room temperature.

  • Mechanism: The amino group of one molecule condenses with the aldehyde of another, forming Schiff base oligomers that irreversibly polymerize.

  • Technical Intervention:

    • Protocol A (In-situ Generation): Do not isolate 2-aminobenzaldehyde. Generate it in situ from 2-nitrobenzaldehyde (using Fe/AcOH or SnCl2) or 2-aminobenzyl alcohol (using MnO2 oxidation) directly in the presence of the ketone partner.

    • Protocol B (Stabilized Precursors): If isolation is necessary, store as the hydrochloride salt . The protonated amine (

      
      ) is non-nucleophilic, preventing self-polymerization. Neutralize immediately prior to use.
      
Module B: The "Competitor" (Ketone Self-Condensation)
  • The Issue: The ketone partner (e.g., acetophenone, cyclohexanone) possesses

    
    -protons. Under the basic or acidic conditions required for the Friedländer reaction, this ketone can undergo self-aldol condensation  faster than it reacts with the bulky 2-aminoaryl component.
    
  • Symptoms: Low yield of quinoline; recovery of complex aliphatic/aromatic ketone dimers; "gummy" reaction mixture.

  • Technical Intervention:

    • Stoichiometry Control: Use a 2-3 equivalent excess of the ketone partner to account for sacrificial self-condensation.

    • Addition Rate: Employ inverse addition . Slowly add the catalyst to a mixture of reactants, or slowly add the ketone to the buffered amine solution to keep the free ketone concentration low relative to the amine.

Module C: Regioselectivity (The "Twin" Problem)

When reacting with an unsymmetrical ketone (e.g., 2-butanone), two enolizable positions exist: the methyl group (kinetic) and the methylene group (thermodynamic).

  • The Issue: Formation of regioisomeric mixtures (2-ethylquinoline vs. 2,3-dimethylquinoline).

  • Mechanistic Driver:

    • Acid Catalysis / Oxides: Typically favors the thermodynamic enol (more substituted), leading to attack at the methylene group (

      
       2,3-disubstituted quinoline).
      
    • Amine Catalysis (e.g., Pyrrolidine): Favors the kinetic enamine , leading to attack at the methyl group (

      
       2-substituted quinoline).
      
  • Technical Intervention:

    • Targeting 2-Substituted Quinolines: Use pyrrolidine or TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) as the catalyst.[1][2]

    • Targeting 2,3-Disubstituted Quinolines: Use Brønsted acids (p-TsOH) or Lewis acids (ZnCl2).

Visualizing the Competitive Landscape

The following diagram maps the kinetic competition between the desired pathway and the primary failure modes.

FriedlanderPathways cluster_legend Pathway Legend Start Reactants: 2-Aminoaryl Carbonyl + Ketone SchiffBase Intermediate: Schiff Base / Enamine Start->SchiffBase Primary Pathway Side_Polymer Side Reaction A: Amino-Aldehyde Polymerization (Red/Brown Tar) Start->Side_Polymer Unstable Amine (No Ketone Reaction) Side_Aldol Side Reaction B: Ketone Self-Condensation (Dimer/Oligomer) Start->Side_Aldol Excess Base/Acid (Ketone-Ketone rxn) Cyclization Intramolecular Aldol Condensation SchiffBase->Cyclization - H2O Side_Isomer Side Reaction C: Regioisomer Formation (Wrong Enolization) SchiffBase->Side_Isomer Wrong Enol/Enamine Product Product: Substituted Quinoline Cyclization->Product Aromatization key1 Green: Desired Pathway key2 Red: Irreversible Failure key3 Yellow: Competitive/Impurity

Caption: Figure 1. Kinetic competition map showing the desired Friedländer pathway (green) versus the three primary side reactions: polymerization (red), self-aldol (yellow), and regiochemical scrambling (yellow).

Troubleshooting Guide & FAQ

Scenario 1: "My reaction mixture turned into a solid black tar within 30 minutes."
  • Diagnosis: Polymerization of the 2-aminobenzaldehyde.

  • Immediate Fix: Did you use free base 2-aminobenzaldehyde stored on the shelf? Discard it.

  • Protocol Adjustment: Switch to the hydrochloride salt of 2-aminobenzaldehyde. Dissolve the salt in the solvent first, add the ketone, and then add the base (e.g., KOH or piperidine) dropwise to release the free amine slowly in the presence of the ketone trap.

Scenario 2: "I have low yield, and NMR shows a mixture of the product and a complex aliphatic mess."
  • Diagnosis: Self-aldol condensation of the ketone partner.

  • Immediate Fix: Check the stoichiometry.

  • Protocol Adjustment: Increase the ketone equivalents to 2.5 eq . If using a base catalyst (KOH/NaOH), switch to a milder catalytic system like L-proline or Ionic Liquids ([Bmim]OH) which often suppress the intermolecular ketone-ketone reaction in favor of the intramolecular cyclization.

Scenario 3: "I am using 2-butanone (methyl ethyl ketone) and getting the wrong isomer."
  • Diagnosis: Regioselectivity failure (Kinetic vs. Thermodynamic mismatch).

  • Data Table: Catalyst Selection for Regiocontrol

Target IsomerReaction SiteControl TypeRecommended Catalyst
2-Ethylquinoline Methyl (

)
KineticPyrrolidine (10 mol%), TABO , or NaOH (conditions vary)
2,3-Dimethylquinoline Methylene (

)
Thermodynamicp-TsOH , H2SO4 , ZnCl2 , or FeCl3
Scenario 4: "Can I use microwave irradiation to speed this up?"
  • Answer: Yes, but with caution.

  • Risk: Microwave heating often accelerates the polymerization of the amino-aldehyde faster than the condensation.

  • Protocol: Use Solvent-Free conditions on a solid support (e.g., Silica-H2SO4 or Clay). The solid support separates the reactive sites physically, reducing polymerization probability while accelerating the condensation.

Diagnostic Flowchart

Use this decision tree to optimize your reaction conditions before starting the next batch.

TroubleshootingTree Start Problem Identified Issue_Tar Black Tar / Charring? Start->Issue_Tar Issue_Yield Low Yield (<40%)? Start->Issue_Yield Issue_Isomer Wrong Regioisomer? Start->Issue_Isomer Sol_Tar1 Use HCl Salt of Amine Issue_Tar->Sol_Tar1 Yes Sol_Tar2 Lower Temp / N2 Atmosphere Issue_Tar->Sol_Tar2 If salt used Check_Ketone Is Ketone Volatile/Reactive? Issue_Yield->Check_Ketone Check_Cat Current Catalyst? Issue_Isomer->Check_Cat Sol_Yield1 Increase Ketone to 3 eq. Slow Addition Check_Ketone->Sol_Yield1 Yes Sol_Yield2 Switch to Ionic Liquid (e.g., [Bmim]BF4) Check_Ketone->Sol_Yield2 No Sol_Iso_Acid Switch to Amine (Pyrrolidine) for Kinetic Product Check_Cat->Sol_Iso_Acid Using Acid Sol_Iso_Base Switch to Acid (p-TsOH) for Thermodynamic Product Check_Cat->Sol_Iso_Base Using Base

Caption: Figure 2. Troubleshooting decision matrix for optimizing Friedländer synthesis yields and selectivity.

References

  • Friedländer, P. (1882).[3][4][5] "Ueber o-Amidobenzaldehyd".[3][6][7] Chemische Berichte, 15(2), 2572–2575.[3] Link[3]

  • Dormer, P. G., et al. (2003).[2][8] "Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts". The Journal of Organic Chemistry, 68(2), 467–477.[1][2] Link

  • Marco-Contelles, J., et al. (2009).[3] "Friedländer Reaction: A Powerful Strategy for the Synthesis of Heterocycles".[4][9] Chemical Reviews, 109(6), 2652–2671. Link

  • Jia, C.-S., et al. (2006).[3][4][8] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions". Organic & Biomolecular Chemistry, 4, 104-110.[4][8] Link

  • BenchChem Technical Support . "Troubleshooting low yield in Friedländer synthesis of quinolines". BenchChem. Link

Sources

Technical Support Hub: Purity Assessment of Methyl 6-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 1238846-51-9 Support Tier: Level 3 (Senior Application Scientist) Status: Active[1]

Executive Summary

Welcome to the technical support archive for Methyl 6-Methylquinoline-3-carboxylate . This guide addresses the specific analytical challenges inherent to 3,6-disubstituted quinolines. The presence of a basic nitrogen atom (quinoline ring) combined with a hydrolytically sensitive ester moiety requires a "dual-defense" analytical strategy: Reverse-Phase HPLC (RP-HPLC) for organic purity and qNMR for absolute mass balance when reference standards are unavailable.

Module 1: HPLC Method Development & Troubleshooting

Q1: "I am observing severe peak tailing (As > 1.5) for the main peak. Is my column failing?"

Diagnosis: Likely not column failure, but Silanol Interaction . Mechanism: The quinoline nitrogen is a weak base (


). At neutral pH, a fraction of the molecules are protonated (

), interacting strongly with residual negatively charged silanol groups (

) on the silica backbone of C18 columns. This secondary retention mechanism causes tailing.

Corrective Protocol: The "Low pH + Ion Suppression" Method To eliminate tailing, you must suppress silanol ionization and ensure the quinoline remains in a single ionization state.

Recommended Method Parameters:

ParameterSpecificationRationale
Column C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm)"End-capping" reduces available silanols.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 3.0 Low pH suppresses silanol ionization (

).
Mobile Phase B Acetonitrile (MeCN)Sharpens peaks compared to Methanol.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 10% B to 90% B over 15 minElutes polar acid impurities early; ester late.
Detection UV @ 245 nm

for quinoline core; avoids solvent cutoff.
Temperature 30°CImproves mass transfer kinetics.

Critical Note: If tailing persists at pH 3.0, add 0.1% Triethylamine (TEA) to the buffer. The TEA acts as a "sacrificial base," saturating active silanol sites before the analyte can bind.

Q2: "I see a small peak eluting before the main peak that grows over time. What is it?"

Diagnosis: Hydrolysis Artifact (6-Methylquinoline-3-carboxylic acid). Mechanism: Methyl esters are susceptible to hydrolysis in aqueous mobile phases, especially if the sample sits in the autosampler for >12 hours. The resulting acid is more polar and elutes earlier (lower


).

Verification Workflow (DOT Diagram):

HPLC_Troubleshooting Start Issue: Pre-peak Growth CheckSolvent Check Diluent Start->CheckSolvent IsWater Is Diluent >20% Water? CheckSolvent->IsWater Action1 Switch to 100% MeCN or dry DMSO IsWater->Action1 Yes CheckpH Check Mobile Phase pH IsWater->CheckpH No IsExtreme Is pH < 2 or > 8? CheckpH->IsExtreme Action2 Adjust pH to 3.0-6.0 range (Buffer required) IsExtreme->Action2 Yes Conclusion Identify as Acid Impurity (Confirm via LC-MS: M-14) IsExtreme->Conclusion No

Figure 1: Decision tree for diagnosing retention time shifts and pre-peak artifacts in ester analysis.

Module 2: qNMR for Absolute Purity (No Reference Standard)

Q3: "I bought this compound from a catalog, but I don't trust the CoA. How do I verify purity without a primary standard?"

Solution: Quantitative NMR (qNMR). Unlike chromatography, NMR response is molar-based and independent of the chemical structure. You can determine absolute purity using an unrelated Internal Standard (IS).

Protocol: 1H-qNMR Validation

  • Internal Standard Selection:

    • Recommended: Dimethyl sulfone (

      
      )  or 1,3,5-Trimethoxybenzene .
      
    • Why? High purity available (TraceCERT®), non-volatile, and singlet peaks do not overlap with the quinoline aromatic region (7.5 - 9.0 ppm).

  • Solvent: DMSO-

    
     (Ensures complete solubility of both the ester and the IS).
    
  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest nucleus to ensure full relaxation).
    • Scans: 16 or 32 (High S/N ratio).

    • Spectral Width: 20 ppm (Catch all signals).

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons (e.g., Methyl ester singlet = 3H)
      
    • 
      : Molar mass[3]
      
    • 
      : Weighed mass[2]
      

Target Signals for Integration:

  • Analyte: Methyl ester singlet (

    
     ppm) or the isolated C2-H singlet (
    
    
    
    ppm, deshielded by N and ester).
  • Avoid: The aromatic region 7.5-8.2 ppm if impurities (regioisomers) overlap.

Module 3: GC-MS Considerations

Q4: "Can I use GC-MS? Is the compound volatile enough?"

Answer: Yes, methyl esters are generally amenable to GC. However, you must mitigate thermal degradation.

Risk Assessment:

  • Thermal Stability: The quinoline ring is stable, but the ester bond can cleave at high inlet temperatures if the liner is dirty (acidic sites).

  • Column: DB-5ms or DB-624 (low bleed is essential).

Optimized GC Parameters:

  • Inlet: Split mode (20:1), 250°C. Do not exceed 280°C.

  • Oven: 100°C (hold 1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: 230°C.[4]

  • Key Fragment Ions (EI Source):

    • Molecular Ion (

      
      ):  201 m/z (Distinct parent peak).
      
    • Base Peak: Likely [M - OMe]

      
       or [M - COOMe]
      
      
      
      (Loss of methoxy or ester group).

Module 4: Impurity Profiling (Synthesis Origin)

Q5: "What specific impurities should I look for?"

Understanding the synthesis route (likely Friedländer synthesis or Vilsmeier-Haack cyclization) predicts the impurities.

Common Impurities Table:

Impurity NameOriginAnalytical Marker
6-Methylquinoline-3-carboxylic acid Hydrolysis of esterHPLC: RRT ~0.6 (Early eluting)
2-Chloro-6-methylquinoline-3-carbaldehyde Precursor (Vilsmeier route)GC-MS: M+ 205/207 (Cl isotope pattern)
Isomeric Methylquinolines Regioisomer from synthesisNMR: Split signals in aromatic region; HPLC: Shoulder peaks

Synthesis-Impurity Flow (DOT Diagram):

Impurity_Origins Precursor Precursor: Amino-aldehyde Reaction Cyclization (Friedländer) Precursor->Reaction Product Target: Methyl 6-Methylquinoline -3-carboxylate Reaction->Product Impurity1 Impurity A: Regioisomers Reaction->Impurity1 Side Reaction Impurity2 Impurity B: Hydrolysis Acid Product->Impurity2 Storage/Moisture

Figure 2: Origin of common impurities. Regioisomers arise during synthesis; Acid impurities arise during storage.

References

  • BLD Pharm. (n.d.). This compound Product Page & CAS 1238846-51-9 Data. Retrieved from

  • SIELC Technologies. (2018). Separation of Quinoline and Derivatives on Newcrom R1 HPLC Column. Retrieved from

  • BenchChem. (2025).[4] Comparative Guide to Analytical Methods for Methylquinoline Derivatives. Retrieved from

  • BIPM. (2019). qNMR Internal Standard Reference Data (ISRD) and Protocols. Retrieved from

  • Resolve Mass. (2025). Choosing the Right qNMR Internal Standard for Accurate Results. Retrieved from

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Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 6-Methylquinoline-3-carboxylate and its Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Within this class of compounds, quinoline-3-carboxylates have garnered significant attention.[2] The seemingly minor modification of an ester group at the 3-position, from a methyl to an ethyl ester, can have profound implications for a molecule's physicochemical properties, pharmacokinetics, and ultimately, its biological activity. This guide provides an in-depth comparison of methyl 6-methylquinoline-3-carboxylate and its corresponding ethyl ester, ethyl 6-methylquinoline-3-carboxylate, offering insights into their potential biological activities based on available experimental data for related compounds and established structure-activity relationship (SAR) principles.

Physicochemical Properties: A Tale of Two Esters

The fundamental difference between the methyl and ethyl esters lies in the length of the alkyl chain, which influences key physicochemical parameters that govern a drug's behavior in a biological system. While direct experimental data for both molecules is not available in a single comparative study, we can infer their properties based on closely related structures and general chemical principles.

PropertyThis compoundEthyl 6-Methylquinoline-3-carboxylateImplication for Biological Activity
Molecular Weight ~201.22 g/mol ~215.25 g/mol [3]A minor increase, unlikely to significantly impact activity based on this parameter alone.
Lipophilicity (logP) Predicted to be lowerPredicted to be higherHigher lipophilicity in the ethyl ester may enhance cell membrane permeability, potentially leading to increased intracellular concentrations and greater potency in cell-based assays.[3]
Water Solubility Predicted to be higherPredicted to be lowerThe increased hydrophobicity of the ethyl group generally leads to lower aqueous solubility, which can impact formulation and bioavailability.
Polar Surface Area ~38.9 Ų (estimated)~38.9 Ų (estimated)The polar surface area is identical as the core functional groups are the same, suggesting similar interactions with polar biological targets.

In Vitro Biological Activity: A Look at Related Compounds

Quinoline-3-carboxylate derivatives have been investigated for a range of biological activities, including:

  • Antiproliferative Activity: Several studies have demonstrated the potential of quinoline-3-carboxylates as anticancer agents, with some derivatives showing potent activity against cell lines such as MCF-7 and K562.[2][4] The mechanism of action is often attributed to the upregulation of intrinsic apoptosis pathways.[2]

  • Antiviral Activity: Recent research has explored the utility of quinoline-3-carboxylate derivatives as antiviral agents, with some compounds showing promising activity against SARS-CoV-2.[5]

  • Anticoccidial Activity: Novel ethyl quinoline carboxylate derivatives have been synthesized and shown to exhibit good anticoccidial activities, suggesting their potential use in veterinary medicine.[1]

The ester moiety itself can play a crucial role. It is often considered a prodrug form of the corresponding carboxylic acid. The conversion of the ester to the carboxylic acid in vivo can be a critical step for activity, particularly for quinolone antibiotics where the carboxylic acid at the C3 position is essential for their antibacterial action.[6] However, the ester form can enhance cell membrane permeability, leading to improved activity of the parent compound.[7]

Metabolic Stability: Is There a Difference?

A key consideration in drug design is the metabolic stability of a compound. Ester groups are susceptible to hydrolysis by carboxylesterases, which can impact the compound's half-life and bioavailability. A study comparing the in vitro stability of methyl-, ethyl-, and fluoroethylesters against carboxylesterases found no statistically significant difference in their rates of hydrolysis.[7] This suggests that both this compound and its ethyl ester may exhibit comparable metabolic stability in terms of esterase-mediated cleavage.

G cluster_0 Pharmacokinetic Profile Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Carboxylesterases Excretion Excretion Metabolism->Excretion Active Carboxylic Acid Active Carboxylic Acid Metabolism->Active Carboxylic Acid Methyl Ester Methyl Ester Methyl Ester->Absorption Higher Solubility Ethyl Ester Ethyl Ester Ethyl Ester->Absorption Higher Lipophilicity (Potentially better permeability) Biological Target Biological Target Active Carboxylic Acid->Biological Target

Comparative Pharmacokinetic Pathway

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the substitution pattern on the quinoline ring.[6] Key insights include:

  • C3-Position: The nature of the substituent at the C3 position is critical. While a carboxylic acid is crucial for some activities like antibacterial effects, an ester can act as a suitable prodrug or contribute to activity through its own interactions.

  • C6-Position: The methyl group at the C6 position can influence the electronic properties and steric interactions of the molecule with its biological target. Its impact is target-dependent.

The transition from a methyl to an ethyl ester is a subtle structural modification. The primary effect is an increase in lipophilicity and steric bulk. For a given biological target, this could lead to:

  • Enhanced Activity: If the binding pocket of the target protein has a hydrophobic region that can accommodate the larger ethyl group, an increase in binding affinity and biological activity may be observed.

  • Reduced Activity: Conversely, if the binding pocket is sterically constrained, the bulkier ethyl group may lead to a poorer fit and a decrease in activity compared to the methyl ester.

Experimental Protocols

To empirically determine the comparative biological activity of methyl and ethyl 6-methylquinoline-3-carboxylate, a series of standardized assays would be required.

General Synthesis of Methyl/Ethyl 6-Methylquinoline-3-carboxylate

A common method for the synthesis of quinoline-3-carboxylates is the Gould-Jacobs reaction.

G reagents 4-methylaniline Diethyl (ethoxymethylene)malonate (for ethyl ester) or Dimethyl (ethoxymethylene)malonate (for methyl ester) step1 Step 1: Condensation (Heating) reagents->step1 intermediate Intermediate step1->intermediate step2 Step 2: Cyclization (High temperature, e.g., in Dowtherm A) intermediate->step2 product Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate or Methyl 4-hydroxy-6-methylquinoline-3-carboxylate step2->product step3 Step 3: Dehydroxylation (e.g., POCl3 followed by reduction) product->step3 final_product Ethyl 6-methylquinoline-3-carboxylate or This compound step3->final_product

General Synthesis Workflow

Step-by-Step Protocol:

  • Condensation: React 4-methylaniline with either diethyl (ethoxymethylene)malonate (for the ethyl ester) or dimethyl (ethoxymethylene)malonate (for the methyl ester). This reaction is typically carried out by heating the reactants, often without a solvent.

  • Cyclization: The intermediate from the condensation step is cyclized at high temperatures (typically >200 °C) in a high-boiling solvent such as Dowtherm A to form the corresponding 4-hydroxy-6-methylquinoline-3-carboxylate.

  • Dehydroxylation: The 4-hydroxy group is then removed. This is often a two-step process involving conversion of the hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃), followed by reductive dehalogenation.

In Vitro Biological Assays

A panel of in vitro assays should be performed to compare the biological activities of the two compounds.

Example: Antiproliferative Assay (MTT Assay)

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of this compound and ethyl 6-methylquinoline-3-carboxylate (typically from 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth) for each compound.

Conclusion

The choice between this compound and its ethyl ester in a drug discovery program is a nuanced one. While they may exhibit similar metabolic stability towards esterases, the seemingly small difference in the ester alkyl chain can influence key physicochemical properties such as lipophilicity and solubility. This, in turn, can affect cell permeability and interaction with the biological target. The ethyl ester, being more lipophilic, may offer advantages in terms of cell penetration, which could translate to higher potency in cell-based assays. However, this is highly dependent on the specific biological target and its binding site characteristics. Ultimately, direct, head-to-head experimental evaluation is necessary to definitively determine which of these two closely related compounds possesses the more favorable biological activity profile for a given therapeutic application.

References

  • Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_GaHku_ECvCdqwBWFnObyWbEy7kPAoG7cMsSVamBXai_RynEQFAcss9uIq-AGLVehLh3LS4vmxVblB1HJaXq8qulY3AnWdnTWIvID8dgD0h4Pm_WOeOsGmLMojOu8X6ocmjNGHQIlusx-QqvPsz31eDhCiGVZZuM5r_pm5QRK2yfIAu_HLNhPjvNSuCJWHr9iDiEPtzkQeSEo7YPwSjNCT5Ax9cB7HXoqAPOXR-YCoQ==)
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. (2005-03-15). (URL: https://pubmed.ncbi.nlm.nih.gov/15763914/)
  • Novel amino-substituted 3-quinolinecarboxylic acid antibacterial agents: synthesis and structure-activity relationships - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/3820892/)
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (2006-09-28). (URL: https://pubs.acs.org/doi/10.1021/jm0605929)
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents - MDPI. (2020-11-16). (URL: https://www.mdpi.com/1420-3049/25/22/5401)
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/22020297/)
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives - ResearchGate. (2025-09-01). (URL: https://www.researchgate.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025-08-27). (URL: https://pubs.rsc.org/en/content/articlelanding/2025/ra/d5ra00534e)
  • Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - MDPI. (2020-04-17). (URL: https://www.mdpi.com/1420-3049/25/8/1841)
  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - MDPI. (2012-09-06). (URL: https://www.mdpi.com/1420-3049/17/9/10593)
  • In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4 -... (2022-10-06). (URL: https://onlinelibrary.wiley.com/doi/10.1002/dta.3385)
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/32560612/)
  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate - PubMed. (2023-07-22). (URL: https://pubmed.ncbi.nlm.nih.gov/37480422/)
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (URL: https://pubmed.ncbi.nlm.nih.gov/33238852/)
  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | C12H10FNO3 | CID 710779 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/710779)
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: https://www.benchchem.com/blog/the-multifaceted-biological-activities-of-quinoline-derivatives-a-technical-guide-for-drug-discovery-professionals)
  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu. (URL: https://www.academia.edu/114946393/synthesis_and_biological_activity_of_derivatives_2_methyl_phenyl_6_r_quinolin_4_yl_sulphanyl_carboxylic_acids)
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. (URL: https://www.researchgate.
  • CAS 1239775-53-1 | Ethyl 6-methylquinoline-3-carboxylate - Synblock. (URL: https://www.synblock.com/cas/1239775-53-1.html)

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-methylquinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. As a privileged scaffold in medicinal chemistry, the quinoline ring system is a cornerstone in the development of drugs for a wide range of diseases.[1][2] The strategic placement of a methyl group at the 6-position can significantly influence the compound's physicochemical properties and biological activity, making this scaffold a focal point for targeted drug design. This document synthesizes experimental data to offer a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, providing a rational basis for future drug development endeavors.

The Quinoline Scaffold: A Foundation for Diverse Biological Activity

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[2][3] Its derivatives have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[4][5] The pharmacological profile of a quinoline derivative is highly dependent on the nature and position of its substituents on the bicyclic ring system.[2] This guide specifically focuses on derivatives featuring a methyl group at the C-6 position, exploring how further modifications to this core structure modulate its therapeutic effects.

Comparative Analysis of Biological Activities

The addition of various substituents to the 6-methylquinoline core has led to the discovery of potent agents against cancer, microbial infections, and inflammation.

Anticancer Activity

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[3][6][7] The 6-methyl group often serves as a key anchoring point or electronic modulator in these interactions.

A study on quinolinyl pyrimidines revealed that substitutions on a phenyl ring attached to the pyrimidine moiety significantly influenced antitubercular activity, a field often overlapping with anticancer research in terms of cellular targets.[8] For instance, derivatives containing electron-withdrawing groups like 4-chloro or 4-fluoro on the phenyl ring showed higher potency.[8] In another series, 6,7-methylenedioxy-2-(substituted selenophenyl)quinolin-4-ones were evaluated for anticancer activity, with one derivative showing potent and selective inhibition against melanoma cell lines.[3]

Table 1: Comparative Antiproliferative Activity of Selected Quinoline Derivatives

Compound IDCore StructureKey SubstitutionsCancer Cell LineIC50 (µM)Reference
1f 7-fluoro-4-anilinoquinoline3-isopropyl on anilino ringHeLa8.92[9]
1g 7-fluoro-4-anilinoquinoline3-tert-butyl on anilino ringHeLa9.56[9]
10g 4-aminoquinoline7-(4-fluorobenzyloxy), 4-(2-(dimethylamino)ethyl)aminoVarious< 1.0[10]
4d 6,7-methylenedioxy-quinolin-4-one2-(5-methylselenophen-2-yl)MDA-MB-435 (Melanoma)Potent & Selective[3]
6e QuinolineAlcoholic derivativesA-2780 (Ovarian)7.98 - 60[3]

Note: Data from closely related quinoline scaffolds are included to infer potential SAR trends for 6-methyl derivatives, as comprehensive data for a single 6-methylquinoline series is often dispersed across literature.

The data suggests that bulky, hydrophobic groups at certain positions can enhance cytotoxicity. For example, in a series of 7-fluoro-4-anilinoquinolines, which are structurally related to potential 6-methylquinoline analogs, bulky alkyl groups like isopropyl and tert-butyl at the meta-position of the aniline ring led to the most potent activity against HeLa and BGC-823 cell lines.[9] This indicates that steric bulk in this region may be favorable for target binding.[9]

Antimicrobial Activity

The quinolone class, characterized by a carbonyl group in the quinoline ring, is renowned for its antibacterial properties. The SAR of 6-methylquinolone derivatives has been explored to enhance their efficacy, particularly against drug-resistant bacterial strains.

A key study demonstrated that the combined presence of a methyl group at the C-8 position and an amino group at C-6 was effective for enhancing antibacterial activity, especially against Gram-positive bacteria.[11][12] This highlights the synergistic effect of substitutions on the benzene ring of the quinoline scaffold. Further SAR studies on N-1, C-6, and C-7 positions revealed that specific substitutions are critical for potency.[11][12] For instance, a 1,2,3,4-tetrahydroisoquinolinyl derivative showed exceptionally high antibacterial activity, superior to ciprofloxacin against certain resistant Staphylococcus aureus strains.[11][12]

In another study, a series of 6-methylquinolinyl dihydropyrimidines were synthesized and screened. The results showed that thiopyrimidine derivatives were slightly more potent than their oxopyrimidine counterparts against M. tuberculosis.[8] Specifically, compound 4e , a thiopyrimidine derivative with a 4-fluorophenyl substitution, was identified as a potential lead candidate for tuberculosis treatment.[8]

Table 2: Comparative Antimicrobial Activity of Selected 6-Methylquinoline Derivatives

Compound IDKey SubstitutionsTarget OrganismMIC (µg/mL)Reference
19v 6-amino-8-methylquinolone with 1,2,3,4-tetrahydroisoquinolinyl at C-7S. aureus (MRSA)< Ciprofloxacin[11][12]
21 2-Chloro, 3-((4-hydroxyphenyl)amino)methylE. coli12.5[13]
3i Dihydropyrimidine with 4-aminophenylP. vulgarisGood Activity[8]
4e Dihydropyrimidine (thio) with 4-fluorophenylM. tuberculosis H37RvSignificant Inhibition[8]
Derivatives 6-methylquinoline coreCandida speciesModerate Activity[14]

The antifungal activity of 6-methylquinoline derivatives has also been noted, with some compounds showing moderate activity against Candida species by inhibiting ergosterol synthesis.[14]

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant potential as anti-inflammatory agents.[4] Their mechanism often involves the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[4]

One study synthesized a series of quinoline derivatives and evaluated their anti-inflammatory effects using a xylene-induced ear edema test in mice.[4] Two compounds, 3g and 6d , exhibited greater anti-inflammatory activity than the reference drug ibuprofen.[4] Compound 6d was further shown to significantly inhibit the production of TNF-α and IL-6 in LPS-stimulated macrophages in a dose-dependent manner.[4] While not all derivatives in this study contained a 6-methyl group, the findings underscore the potential of the broader quinoline scaffold in developing potent anti-inflammatory drugs. Another study highlighted that quinoline derivatives bearing azetidinone scaffolds showed potent analgesic and anti-inflammatory activities.[15]

Structure-Activity Relationship (SAR) Summary and Visualization

Synthesizing the available data allows for the formulation of general SAR principles for 6-methylquinoline derivatives.

  • Position 2: Substitutions at this position can significantly impact activity. For example, incorporating a 2-chloro group is a common strategy in the synthesis of various bioactive quinolines.[13]

  • Position 3: This position is critical for modification. Attaching side chains, such as in 2-chloro-3-formyl-6-methylquinoline, provides a versatile handle for creating libraries of derivatives with diverse biological activities.[13] The absolute need for a substituent at the 3-position has been identified as critical in some quinoline series for high affinity.[16][17]

  • Position 4: The introduction of amino side chains at this position has been shown to facilitate antiproliferative activity.[10] The length and nature of this side chain are crucial, with two CH2 units between the amino groups often being the most favorable.[10]

  • Position 6: The methyl group itself is a key feature. It can enhance lipophilicity, improve metabolic stability, and provide a critical steric or electronic contribution to binding at the target site. Its presence in combination with other groups, like a C-8 methyl and C-6 amino group, can lead to synergistic enhancements in antibacterial activity.[11][12]

  • Position 7: Large and bulky alkoxy substituents at this position have been identified as beneficial for antiproliferative activity.[10]

The following diagram provides a visual summary of these key SAR findings.

Caption: Key SAR takeaways for the 6-methylquinoline scaffold.

Experimental Protocols and Workflow

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis and biological evaluation of 6-methylquinoline derivatives.

General Drug Discovery Workflow

The process of developing a new drug from a 6-methylquinoline scaffold follows a structured workflow, from initial synthesis to biological validation.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization Start Select Starting Materials (e.g., p-toluidine) Synthesis Chemical Synthesis (e.g., Skraup Reaction) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening In Vitro Screening (e.g., MTT Assay, MIC Assay) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis SAR Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Chemical Modification) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo

Sources

A Comparative Analysis of Substituted Quinoline-3-Carboxylates as Anticancer Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, and antibacterial properties.[3][4] Within this versatile family, substituted quinoline-3-carboxylates have emerged as a particularly promising class of anticancer agents. Their rigid, planar structure provides an ideal framework for interacting with various biological targets, and the carboxylate moiety offers a key point for molecular interactions and further derivatization.

This guide provides a comparative analysis of substituted quinoline-3-carboxylates, synthesizing data from recent studies to elucidate structure-activity relationships (SAR), compare anticancer efficacy, and detail the experimental protocols necessary for their evaluation. Our objective is to provide an in-depth resource for researchers and drug development professionals dedicated to advancing oncology therapeutics.

The Structural Landscape: A Comparative Look at Substitution Patterns

The anticancer potency of the quinoline-3-carboxylate scaffold is profoundly influenced by the nature and position of its substituents. A systematic analysis of these substitutions is crucial for rational drug design.

Substitutions at the C2 and C4 Positions

The C2 and C4 positions of the quinoline ring are frequent targets for modification, often leading to significant enhancements in cytotoxic activity.

  • 2,4-Disubstituted Derivatives : Studies have shown that simultaneous substitution at both C2 and C4 can yield highly potent compounds.[5] For instance, the introduction of styryl groups at these positions has been explored. One study reported that 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives exhibited potent activity against A549 (lung carcinoma) and HT29 (colorectal carcinoma) cell lines, with some compounds showing IC50 values significantly lower than the standard drug, cisplatin.[6][7]

  • Impact of Styryl Substituents : The electronic properties of the styryl moiety at C2 are critical. Research on 2-styrylquinoline-3-carboxylate derivatives indicated that the presence of electron-donating or electron-withdrawing groups on the phenyl ring of the styryl group can modulate activity.[8] This suggests that fine-tuning the electronic nature of this substituent is a key strategy for optimizing potency.

  • Carboxylic Acid vs. Ester : The functional group at the C3 position itself is a point of comparison. Converting the carboxylate ester to a carboxylic acid has been shown to enhance selectivity for cancer cells over non-cancerous cells.[9] This is hypothesized to be due to changes in the compound's pKa, leading to preferential accumulation in the acidic tumor microenvironment.[8][9]

The Role of the Carboxamide Moiety at C3

Replacing the carboxylate ester or carboxylic acid at the C3 position with a carboxamide linkage is another effective strategy for generating potent anticancer agents.[10][11] This modification can alter the molecule's hydrogen bonding capabilities and its interaction with target proteins.

  • Enhanced Antiproliferative Activity : Several studies have found that the carboxamide group at the C-3 position enhances antiproliferative activity compared to the corresponding ester and carboxylic acid derivatives.[11][12]

  • Targeting Specific Kinases : Quinoline-3-carboxamide derivatives have been successfully designed as inhibitors of key kinases in cancer signaling pathways, such as ATM kinase, a central mediator of the DNA damage response (DDR) pathway.[13]

Mechanisms of Action: Unraveling the Pathways to Cell Death

Substituted quinoline-3-carboxylates exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously.[14][15] Understanding these mechanisms is fundamental to identifying the most effective therapeutic contexts for these compounds.

Induction of Apoptosis

A primary mechanism of action for many quinoline-3-carboxylates is the induction of apoptosis, or programmed cell death.

  • Intrinsic Apoptosis Pathway : Several potent derivatives have been shown to up-regulate the intrinsic apoptosis pathway.[1][16] This involves modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades, particularly the executioner caspase-3.[17][18]

G Quinoline Quinoline-3-Carboxylate Derivative Bax Bax (Pro-apoptotic) Quinoline->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Quinoline->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by quinoline-3-carboxylates.

Cell Cycle Arrest

Disruption of the cell cycle is another hallmark of these compounds. By halting cell cycle progression at specific checkpoints, they prevent cancer cells from proliferating.

  • G2/M or S-Phase Arrest : Depending on the specific derivative and cell line, these compounds can induce cell cycle arrest in the G2/M phase or the S phase.[2][19][20] This effect is often linked to DNA damage or interference with the mitotic machinery, such as tubulin polymerization.[5][21]

Inhibition of Key Cancer-Related Enzymes

The structural versatility of the quinoline scaffold allows for the design of potent and selective enzyme inhibitors.[3]

  • Kinase Inhibition : Derivatives have been developed to target various protein kinases crucial for tumor growth and survival, including Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[20][22][23]

  • Topoisomerase Inhibition : Some quinoline compounds function as DNA intercalating agents and interfere with the function of topoisomerase enzymes, which are essential for DNA replication and repair.[3][10]

  • DNA Minor Groove Binding : In-silico studies suggest that some quinoline-3-carboxylic acids may act as DNA minor groove-binding agents, directly interfering with DNA replication and transcription.[24][25]

Comparative Cytotoxicity: A Quantitative Overview

The efficacy of anticancer agents is quantitatively measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for representative substituted quinoline-3-carboxylates against various human cancer cell lines.

Compound Class/Reference IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylates 2-Aryl, 4-ChloroMCF-7 (Breast)0.33[16],[1]
2-Aryl, 4-ChloroK562 (Leukemia)0.28[16],[1]
Quinoline-Chalcones C2-ChalconeMGC-803 (Gastric)1.38[2]
C2-ChalconeHCT-116 (Colon)5.34[2]
2,4-bis((E)-styryl)quinolines 2,4-di(3,4,5-trimethoxystyryl)A549 (Lung)1.38[6],[7]
2,4-di(3,4,5-trimethoxystyryl)HT29 (Colon)0.77[6],[7]
Quinoline-3-carboxamides VariedHepG2 (Liver)0.036 - 2.23[23]
4-Aminoquinolines C4-Amino, C2/C3 variedA549 (Lung)Comparable to Doxorubicin[22]
C4-Amino, C2/C3 variedMCF-7 (Breast)Comparable to Doxorubicin[22]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison should be made with caution due to variations in experimental conditions across studies.

Essential Experimental Protocols for Evaluation

Rigorous and standardized experimental protocols are paramount for the accurate evaluation and comparison of novel anticancer compounds. The following section details the methodologies for key in vitro assays.

Workflow for Anticancer Drug Evaluation

The evaluation of a novel compound follows a logical progression from initial cytotoxicity screening to in-depth mechanistic studies. This workflow ensures that resources are focused on the most promising candidates.

G Synthesis Compound Synthesis & Characterization Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity IC50 Determine IC50 Values (Potency) Cytotoxicity->IC50 Selectivity Selectivity Assay (Cancer vs. Normal Cells) IC50->Selectivity Mechanism Mechanistic Studies Selectivity->Mechanism Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanism->CellCycle Target Target Identification (e.g., Kinase Assay, Western Blot) Mechanism->Target InVivo In Vivo Studies (Animal Models) Mechanism->InVivo Promising Candidates

Caption: General workflow for the evaluation of novel anticancer agents.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[26]

Rationale: This is the foundational assay for determining a compound's general toxicity against cancer cell lines and calculating its IC50 value. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a quantifiable process.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Rationale: This assay confirms if the observed cytotoxicity is due to programmed cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Antibody Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Conclusion and Future Directions

The quinoline-3-carboxylate scaffold is a highly adaptable and potent platform for the development of novel anticancer agents. Comparative analysis reveals that substitutions at the C2 and C4 positions, as well as the nature of the C3 functional group (acid, ester, or amide), are critical determinants of biological activity. These compounds employ a range of mechanisms, including the induction of apoptosis via the intrinsic pathway, cell cycle arrest, and the inhibition of crucial oncogenic kinases.

Future research should focus on:

  • Optimizing Selectivity: Enhancing the therapeutic index by designing compounds that are highly selective for cancer cells while sparing normal cells remains a key challenge.[9][19] The strategy of modifying pKa to leverage the acidic tumor microenvironment is a promising avenue.[9]

  • Overcoming Resistance: As with any chemotherapy, the potential for drug resistance is a significant hurdle. Combining quinoline-3-carboxylates with other therapies or designing derivatives that can overcome known resistance mechanisms will be crucial for long-term clinical success.

  • In Vivo Validation: Promising candidates identified through in vitro screening must be rigorously validated in preclinical animal models to assess their pharmacokinetics, pharmacodynamics, and overall efficacy in a physiological context.

By leveraging the structure-activity relationships and mechanistic insights discussed in this guide, the scientific community can continue to rationally design and develop the next generation of quinoline-based therapeutics to combat cancer.

References

A comprehensive, numbered list of all cited sources with titles, sources, and valid, clickable URLs will be provided below for verification.

Sources

spectroscopic comparison of Methyl 6-Methylquinoline-3-carboxylate and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of Methyl 6-Methylquinoline-3-carboxylate and its primary synthetic precursors. This analysis is designed for researchers requiring rigorous structural validation of quinoline scaffolds in medicinal chemistry and drug discovery.

Content Type: Technical Comparison Guide Subject: Structural Validation & Spectroscopic Shifts Target Molecule: this compound (CAS: 36405-64-2 / 1238846-51-9)

Executive Summary

This compound is a critical intermediate in the synthesis of bioactive alkaloids and quinoline-based pharmacophores. Its formation typically proceeds via a Friedländer-type condensation or modified Skraup reaction .

This guide objectively compares the spectroscopic signatures (NMR, IR) of the product against its two key precursors:

  • 2-Amino-5-methylbenzaldehyde (The nucleophilic core).

  • Methyl 3,3-dimethoxypropionate (The C3-C4 fragment source/formyl acetate equivalent).

Key Validation Marker: The diagnostic appearance of the deshielded H-2 singlet (~9.38 ppm) and the H-4 singlet (~8.76 ppm) in ^1H NMR, concomitant with the disappearance of the precursor aldehyde and amine signals, confirms successful cyclization.

Synthetic Pathway & Logic

To understand the spectroscopic changes, we must visualize the transformation. The synthesis involves the condensation of an ortho-amino aldehyde with a masked formyl-acetate equivalent.

Reaction Scheme Visualization

SynthesisPath cluster_legend Key Spectroscopic Changes P1 Precursor A: 2-Amino-5-methylbenzaldehyde (Nucleophile) Int Int P1->Int Condensation P2 Precursor B: Methyl 3,3-dimethoxypropionate (Electrophile) P2->Int Prod Product: This compound (Aromatic Heterocycle) Int->Prod Cyclodehydration (- H2O, - MeOH) Note1 Loss of Aldehyde (CHO) Note2 Loss of Amine (NH2) Note3 Formation of Pyridine Ring (H-2, H-4)

Figure 1: Logical flow of the modified Friedländer synthesis showing the convergence of precursors into the quinoline scaffold.

Detailed Spectroscopic Comparison

Proton NMR (^1H NMR) Analysis

The transition from precursors to product is most clearly defined by the aromatic region and the loss of exchangeable protons.

Precursor A: 2-Amino-5-methylbenzaldehyde
  • Aldehyde Proton: A distinct singlet at ~9.80 ppm . This is the primary tracking signal for the starting material.

  • Amine Protons: Broad singlet typically around 6.0–7.2 ppm (solvent dependent).

  • Aromatic Pattern: 1,2,4-trisubstituted ring pattern.

Product: this compound [1][2][3][4]
  • Cyclization Confirmation (H-2 & H-4): The formation of the pyridine ring creates two highly deshielded singlets.

    • H-2 (9.38 ppm): Deshielded by the adjacent ring nitrogen and the electron-withdrawing ester group.

    • H-4 (8.76 ppm): Deshielded by the ester group and ring current.

  • Coupling Pattern: The 6-methyl substitution simplifies the benzenoid ring signals.

    • H-8 (d, J=8.4 Hz): Ortho-coupling to H-7.

    • H-5 & H-7: Often appear as overlapping multiplets or distinct doublets depending on resolution (approx. 7.67 ppm).

Table 1: Comparative ^1H NMR Shifts (400 MHz, CDCl3)

Proton AssignmentPrecursor A (Aldehyde)Precursor B (Ester)Target Product Shift (Δ ppm)
Aldehyde (-CHO) 9.80 (s) Absent Disappearance
Amine (-NH2) 6.0-7.0 (br s) Absent Disappearance
Quinoline H-2 9.38 (s) Diagnostic (New)
Quinoline H-4 8.76 (s) Diagnostic (New)
Ester -OMe 3.70 (s)4.02 (s) +0.32 (Deshielding)
Ar-Methyl 2.30 (s)2.57 (s) +0.27 (Ring Current)
H-8 (Ar) ~6.6 (d)8.05 (d) ~+1.4 (Cyclization)
Carbon NMR (^13C NMR) Analysis

The carbon spectrum confirms the carbon skeleton and the oxidation state of the carbonyl.

  • Carbonyl Shift: The ester carbonyl in the product (166.0 ppm ) is conjugated with the aromatic system, distinct from the non-conjugated ester of Precursor B (~170 ppm) or the aldehyde of Precursor A (~190 ppm).

  • Ring Carbons: The product displays 9 aromatic carbons. The signal at 149.1 ppm (C-2) and 138.1 ppm (C-4) are characteristic of the electron-deficient pyridine ring.

Infrared (IR) Spectroscopy
  • Precursor A: Shows two N-H stretches (3300–3400 cm⁻¹) and a conjugated aldehyde C=O (~1680 cm⁻¹).

  • Product:

    • N-H Region: Clean (No peaks >3100 cm⁻¹ except C-H).

    • C=O Region: Strong ester band at 1720–1730 cm⁻¹ .

    • C=N Stretch: Distinct band at ~1620 cm⁻¹ (Quinoline ring).

Experimental Protocols

Synthesis (Modified Friedländer)

Note: This protocol is adapted for the specific condensation of amino-aldehydes with active methylene equivalents.

  • Reagents: Dissolve 2-amino-5-methylbenzaldehyde (1.0 equiv) and Methyl 3,3-dimethoxypropionate (1.1 equiv) in ethanol or methanol.

  • Catalyst: Add a catalytic amount of Piperidine or p-Toluenesulfonic acid (p-TSA) (10 mol%).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4).

    • Checkpoint: The fluorescent blue/yellow spot of the amino-aldehyde should disappear.

  • Workup: Cool to room temperature. The product often precipitates as a yellow solid. If not, evaporate solvent and recrystallize from Ethanol/Water.

  • Yield: Typical yields range from 60–75%.

Characterization Workflow

To validate the product purity for biological screening:

  • Sample Prep: Dissolve ~10 mg of product in 0.6 mL CDCl3 (ensure solvent is acid-free to prevent salt formation).

  • Acquisition:

    • Run ^1H NMR with d1 (relaxation delay) ≥ 2.0s to ensure integration accuracy of the H-2/H-4 singlets.

    • Run ^13C NMR with proton decoupling.

  • Analysis:

    • Verify the integral ratio of Ar-Me (3H) : Ester-Me (3H) is 1:1.

    • Confirm the absence of the aldehyde proton signal at >9.5 ppm.

References

  • Synthesis & NMR Data

    • Title: A Pummerer Reaction-Enabled Modular Synthesis of Alkyl Quinoline-3-carboxyl
    • Source: The Journal of Organic Chemistry (2023).
    • Data: Provides exact ^1H and ^13C NMR shifts for Methyl 6-methylquinoline-3-carboxyl
    • URL:[Link]

  • Precursor Characterization (2-Amino-5-methylbenzaldehyde)

    • Title: Syntheses and characterizations of 2-nitrobenzaldehyde amino acid Schiff base reductive amin
    • Source: Indian Journal of Chemistry (2023).[5]

    • URL:[Link]

  • General Friedländer Mechanism

    • Title: The Friedländer Synthesis of Quinolines.
    • Source: Organic Reactions (Wiley).
    • URL:[Link]

Sources

comparing the antimicrobial spectrum of different quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold represents one of the most privileged structures in antimicrobial drug discovery. Commonly known as quinolones (or fluoroquinolones when fluorinated at C-6), these agents have evolved from narrow-spectrum urinary antiseptics to broad-spectrum bactericidal agents.

This guide provides a technical comparison of key quinoline-3-carboxylate derivatives, analyzing how structural modifications at the N-1, C-6, C-7, and C-8 positions dictate their antimicrobial spectrum. We present experimental data (MIC values), mechanistic insights, and a standardized protocol for validation.

Structural Logic & SAR Analysis

The biological activity of quinoline-3-carboxylates is strictly governed by substituents around the bicyclic core. The structure-activity relationship (SAR) is not merely additive but cooperative.

Key Substitution Nodes
  • Position C-3 & C-4: The carboxylic acid and keto groups are non-negotiable; they form the critical binding interface with the DNA-enzyme complex via magnesium ion bridges.

  • Position C-6: Introduction of a Fluorine atom (Fluoroquinolones) dramatically increases lipophilicity and DNA gyrase affinity, expanding coverage to Gram-negative bacteria.

  • Position C-7: This is the primary driver of the spectrum.

    • Piperazinyl groups (e.g., Ciprofloxacin) enhance Gram-negative activity (P. aeruginosa).

    • Pyrrolidinyl/Azabicyclo groups (e.g., Moxifloxacin) shift potency toward Gram-positives and anaerobes.

  • Position C-8:

    • Carbon/Halogen:[1][2] C-F or C-Cl can increase potency but often introduces phototoxicity (e.g., Sparfloxacin).

    • Methoxy (-OCH3): Crucial for minimizing resistance. It reduces efflux pump recognition and enhances targeting of Topoisomerase IV (e.g., Moxifloxacin, Gatifloxacin).

Visualization: SAR Decision Logic

The following diagram illustrates how structural modifications flow into clinical properties.

SAR_Logic Core Quinoline-3-Carboxylate Core C6_F C-6 Fluorine Core->C6_F Essential for Cell Entry C8_OMe C-8 Methoxy Core->C8_OMe C7_Pip C-7 Piperazine C6_F->C7_Pip C7_Pyr C-7 Bulky Amine (Pyrrolidine/Azabicyclo) C6_F->C7_Pyr Effect_GNeg High Gram-Negative Potency (e.g., Pseudomonas) C7_Pip->Effect_GNeg Ciprofloxacin Profile Effect_GPos High Gram-Positive Potency (e.g., S. pneumoniae) C7_Pyr->Effect_GPos Moxifloxacin Profile C8_OMe->Effect_GPos Synergy with C-7 Effect_Res Reduced Mutant Selection (Targeting Topo IV) C8_OMe->Effect_Res Steric Bulk

Caption: SAR logic flow demonstrating how specific substitutions at C-6, C-7, and C-8 diverge to create distinct antimicrobial profiles.

Comparative Antimicrobial Spectrum[3]

The following data aggregates Minimum Inhibitory Concentration (MIC) values from multiple comparative studies. These values serve as benchmarks for evaluating novel derivatives.

Table 1: Comparative MIC₉₀ (µg/mL) Against Key Pathogens
Pathogen TypeOrganismCiprofloxacin (Gen 2)Levofloxacin (Gen 3)Moxifloxacin (Gen 4)Sparfloxacin (Gen 3)
Gram-Negative Escherichia coli0.015 - 0.06 0.060.060.06
P. aeruginosa0.25 - 0.5 1.0 - 2.02.0 - 4.01.0 - 2.0
K. pneumoniae0.060.120.120.25
Gram-Positive S. aureus (MSSA)0.5 - 1.00.250.06 - 0.12 0.06
S. aureus (MRSA)*4.0 - >644.0 - 161.0 - 4.0 2.0 - 8.0
S. pneumoniae1.0 - 2.01.00.12 - 0.25 0.5
Mycobacteria M. tuberculosis0.5 - 1.00.50.50.1 - 0.2

*Note: MRSA susceptibility is highly strain-dependent; Moxifloxacin retains activity against some ciprofloxacin-resistant strains due to dual-targeting.

Data Interpretation[1][4][5][6][7][8][9][10][11][12][13]
  • Gram-Negative Dominance: Ciprofloxacin remains the gold standard for Pseudomonas aeruginosa. The smaller C-7 piperazine ring allows efficient penetration through porins.

  • Gram-Positive Shift: Moxifloxacin demonstrates superior activity against S. pneumoniae (4-8x more potent than Ciprofloxacin). The bulky C-7 substituent and C-8 methoxy group enhance binding to Topoisomerase IV, the primary target in Gram-positive bacteria.

  • Mycobacterial Niche: Sparfloxacin and Moxifloxacin show enhanced activity against M. tuberculosis. The C-8 halogen (Sparfloxacin) or methoxy (Moxifloxacin) increases lipophilicity, aiding penetration of the mycolic acid cell wall.

Mechanistic Profiling: The Dual-Target Model

To understand the spectrum differences, one must analyze the molecular targets. Quinolones inhibit DNA replication by stabilizing the DNA-enzyme cleavage complex.

  • Target A: DNA Gyrase (GyrA/GyrB): Essential for removing positive supercoils ahead of the replication fork. Primary target in Gram-negative bacteria.

  • Target B: Topoisomerase IV (ParC/ParE): Essential for decatenating daughter chromosomes. Primary target in Gram-positive bacteria.

The "Crossover" Effect: Older quinolones (Ciprofloxacin) bind weakly to Topo IV, allowing Gram-positive bacteria to develop resistance via a single mutation in ParC. Newer agents (Moxifloxacin) bind tightly to both Gyrase and Topo IV. This forces the bacteria to acquire simultaneous mutations in both enzymes to develop resistance, significantly lowering the mutant selection window.

Mechanism cluster_GNeg Gram-Negative Bacteria cluster_GPos Gram-Positive Bacteria Drug Quinoline-3-Carboxylate Gyrase_Neg DNA Gyrase (Primary Target) Drug->Gyrase_Neg High Affinity (e.g., Cipro) Topo_Neg Topo IV (Secondary Target) Drug->Topo_Neg Topo_Pos Topo IV (Primary Target) Drug->Topo_Pos High Affinity (e.g., Moxi) Gyrase_Pos DNA Gyrase (Secondary Target) Drug->Gyrase_Pos Moderate Affinity

Caption: Dual-targeting mechanism showing affinity shifts between Gram-negative and Gram-positive primary targets.

Experimental Protocol: Broth Microdilution

To validate the antimicrobial spectrum of a new quinoline-3-carboxylate derivative, the Broth Microdilution Method (CLSI M07-A10 standard) is the required protocol.

Reagents & Equipment[7][11][12]
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Cations (Mg²⁺, Ca²⁺) are critical as quinolones chelate these ions; deficiency leads to false susceptibility.

  • Inoculum: 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Plate: Sterile 96-well polystyrene microtiter plate (U-bottom).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve the quinoline derivative in a suitable solvent (DMSO or 0.1N NaOH for acidic derivatives).

    • Prepare a stock solution at 100x the highest desired testing concentration.

  • Serial Dilution:

    • Dispense 100 µL of CAMHB into columns 2-12 of the 96-well plate.

    • Add 200 µL of antibiotic solution (2x concentration) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

    • Result: Two-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Inoculation:

    • Dilute the 0.5 McFarland culture 1:100 in CAMHB.

    • Add 100 µL of this suspension to every well (Final inoculum:

      
       CFU/mL).
      
  • Controls:

    • Column 11: Growth Control (Broth + Bacteria + Solvent).

    • Column 12: Sterility Control (Broth only).

  • Incubation & Readout:

    • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

    • MIC Definition: The lowest concentration showing no visible turbidity to the naked eye.

Workflow Start Start: 0.5 McFarland Inoculum Dilute Dilute 1:100 in CAMHB (Target: 10^6 CFU/mL) Start->Dilute Inoculate Add Inoculum to Wells (Final: 5x10^5 CFU/mL) Dilute->Inoculate Plate Prepare 96-Well Plate (Serial Antibiotic Dilutions) Plate->Inoculate Incubate Incubate 35°C, 16-20h Inoculate->Incubate Read Determine MIC (No Turbidity) Incubate->Read

Caption: Standardized workflow for determining MIC values via broth microdilution.

References

  • Blondeau, J. M. (1999). Comparative activities of clinafloxacin, grepafloxacin, levofloxacin, moxifloxacin, ofloxacin, sparfloxacin, and trovafloxacin against clinical isolates of ciprofloxacin-resistant and -susceptible Staphylococcus aureus strains.[3] Antimicrobial Agents and Chemotherapy.[1][4][5][6] Link

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Peshkov, M. N., et al. (2021).[7] Antimicrobial susceptibility testing by broth microdilution method: widely available modification. Clinical Microbiology and Antimicrobial Chemotherapy. Link

  • Tomita, H., et al. (2002). Comparative antimicrobial activities of the newly synthesized quinolone WQ-3034, levofloxacin, sparfloxacin, and ciprofloxacin against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[1][4][5][6] Link

Sources

A Comparative Guide to the In vitro Testing of Methyl 6-Methylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth, objective comparison of the in vitro performance of methyl 6-methylquinoline-3-carboxylate derivatives, providing supporting experimental data and protocols for researchers, scientists, and drug development professionals. By synthesizing technical accuracy with field-proven insights, this document serves as a comprehensive resource for evaluating the therapeutic potential of this promising class of compounds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a vast spectrum of biological activities.[1][2] The versatility of the quinoline ring system allows for extensive functionalization, leading to derivatives with potent and selective effects against various pathological targets.[3] Among these, the this compound framework has emerged as a particularly promising backbone for the development of novel therapeutic agents, demonstrating significant potential in anticancer, antimicrobial, and antiviral applications.[4][5]

This guide provides a comparative analysis of the in vitro testing methodologies used to evaluate these derivatives, focusing on their anticancer and antimicrobial activities. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and summarize quantitative data to facilitate a clear comparison of compound performance.

Anticancer Activity: A Primary Focus for Quinoline Derivatives

Quinoline derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines.[3][6] Their mechanisms of action are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[2][6] The initial and most critical step in evaluating these compounds is to determine their cytotoxic potential against various cancer cell lines.

The MTT Assay: A Cornerstone of Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method to assess cell viability and metabolic activity.[7] The principle lies in the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3][7]

This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

  • 96-well sterile microplates

  • Selected human cancer cell lines (e.g., MCF-7, K562, HT-29, A549)[4][8][9]

  • Complete culture medium (specific to the cell line)

  • This compound derivatives (dissolved in DMSO)

  • Cisplatin or 5-Fluorouracil (5-FU) as a positive control[9][10]

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and the positive control in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10][11]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.[3][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

MTT_Assay_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours at 37°C) B->C D 4. Add MTT Solution (Incubate 2-4 hours) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for determining cytotoxicity using the MTT assay.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the IC50 values of various quinoline-3-carboxylate and related quinoline derivatives against several human cancer cell lines, providing a benchmark for their antiproliferative potency.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-3-carboxylate Derivative 4m MCF-7 (Breast)0.33[4]
Quinoline-3-carboxylate Derivative 4n MCF-7 (Breast)0.33[4]
Quinoline-3-carboxylate Derivative 4k K562 (Leukemia)0.28[4]
Quinoline-3-carboxylate Derivative 4m K562 (Leukemia)0.28[4]
Schiff's Base Quinoline Derivative 4e HT-29 (Colon)4.7[12]
Schiff's Base Quinoline Derivative 4e MDA-MB-231 (Breast)4.6[12]
2-phenylquinolin-4-amine Derivative 7a HT-29 (Colon)8.12[13]
2-phenylquinolin-4-amine Derivative 7d HT-29 (Colon)9.19[13]
Quinoline-Chalcone Derivative 12e MGC-803 (Gastric)1.38[8]
Quinoline-Chalcone Derivative 12e HCT-116 (Colon)5.34[8]
5-Fluorouracil (Standard Drug) MGC-803 (Gastric)6.22[8]
5-Fluorouracil (Standard Drug) HCT-116 (Colon)10.4[8]

As the data indicates, several quinoline-3-carboxylate derivatives exhibit potent anticancer activity, with IC50 values in the sub-micromolar range, often surpassing the efficacy of standard chemotherapeutic drugs like 5-Fluorouracil.[4][8]

Elucidating the Mechanism of Action

Beyond initial cytotoxicity screening, it is crucial to understand how these compounds induce cell death. Several in vitro assays can elucidate the underlying mechanisms.

  • Apoptosis Induction: The anticancer activities of quinoline-3-carboxylate derivatives have been linked to the up-regulation of intrinsic apoptosis pathways.[4] This can be confirmed using assays that measure the activation of caspases (key effector proteins in apoptosis) or by using Annexin V-FITC assays, which detect the externalization of phosphatidylserine, an early marker of apoptosis.[13]

  • Cell Cycle Analysis: Flow cytometry can be employed to determine if the compounds cause cell cycle arrest at specific phases (e.g., G2/M phase), which prevents cancer cells from proliferating.[14][15]

  • Enzyme Inhibition: Many quinoline derivatives exert their effects by targeting specific enzymes crucial for cancer cell survival, such as DNA topoisomerase II or various tyrosine kinases.[3][14] Specific enzyme inhibition assays can be performed to identify these molecular targets.

Apoptosis_Pathway Compound Quinoline Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation (Effector Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Antimicrobial and Antimalarial Activity

The quinoline core is also central to many well-established antimicrobial and antimalarial drugs.[3][16] Therefore, evaluating new this compound derivatives for these activities is a logical extension of their in vitro profiling.

Antimicrobial Efficacy: The Broth Microdilution Method

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[1][11]

Materials:

  • 96-well sterile microtiter plates

  • Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans)[1][17]

  • Suitable broth medium (e.g., Mueller-Hinton Broth)

  • Standardized inoculum of the test microorganism

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Compound Dilution: Prepare a series of twofold dilutions of the quinoline derivative in the 96-well plate containing the broth medium.[11]

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth and microorganism, no drug) to ensure growth and a negative/sterility control (broth only).[11]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity (growth). The MIC is the lowest concentration where no growth is observed.[11] Some studies have reported significant antibacterial and antifungal activity for quinoline derivatives, with MIC values ranging from 15.62 to 62.5 µg/ml against various strains.[1]

MIC_Workflow A 1. Serial Dilution of Compound in 96-well plate B 2. Inoculate with Microorganism A->B C 3. Incubate (18-24 hours) B->C D 4. Visually Inspect for Growth (Turbidity) C->D E 5. Determine MIC (Lowest concentration with no growth) D->E

Caption: Workflow for MIC determination via broth microdilution.

Antimalarial Activity

Quinoline-based drugs like chloroquine have been vital in combating malaria.[16] They typically act by interfering with hemoglobin digestion in the parasite.[16] The in vitro activity of new derivatives against Plasmodium falciparum is often evaluated using a fluorescence-based assay with SYBR Green I dye, which intercalates with parasitic DNA.[11] Several quinoline derivatives have demonstrated potent antimalarial activity, with some compounds showing IC50 values as low as 1.2 µM against chloroquine-resistant strains.[18]

Conclusion and Future Directions

The in vitro data strongly supports the this compound scaffold as a versatile and potent pharmacophore. Derivatives of this core structure have demonstrated exceptional anticancer activity against a range of human cancer cell lines, often exceeding the potency of established drugs.[4] The primary mechanism appears to be the induction of apoptosis, highlighting a targeted effect on cancer cells.[4]

Furthermore, the broader class of quinoline derivatives continues to show promise in antimicrobial and antimalarial applications.[1][18] The standardized in vitro assays detailed in this guide—including the MTT assay for cytotoxicity and the broth microdilution method for antimicrobial activity—provide a robust framework for the initial screening and comparative evaluation of these novel compounds. Future research should focus on rigorous structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo testing of the most promising leads to validate their therapeutic potential.[4]

References

  • Quinoline antimalarials: mechanisms of action and resistance.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applic
  • Cytotoxicity Assay for Anti-Cancer Drugs - Omni Life Science.
  • Novel fluoroquinolone analogs as anticancer agents - News-Medical.Net.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • A Comparative Guide to the Cytotoxicity of Novel Anticancer Agents and Cispl
  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells | Anticancer Research.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed.
  • Synthesis and In Vitro Evaluation of Substituted Quinolines as New Apoptosis Inducers and Anticancer Agents: Pharmacophore-based Design | Bentham Science Publishers.
  • Mechanism of action for anticancer efficacy of synthesized quinoline deriv
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchG
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Quinoline-3-carboxylate Derivatives: A New Hope as an Antiprolifer
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis and molecular modeling of new quinoline derivatives as antitumor agents - Der Pharma Chemica.
  • A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors - Bentham Science Publisher.
  • In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate | Request PDF - ResearchG
  • synthesis and study of anticancer activity of quinoline derivative using computational chemistry - ResearchG
  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 6-Methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the proper and safe disposal of Methyl 6-Methylquinoline-3-carboxylate. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that these practices become an integral part of your laboratory's Chemical Hygiene Plan (CHP).[1][2][3] Adherence to these guidelines is essential for compliance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[2][3][4][5][6]

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, its chemical structure as a quinoline derivative and data from close analogs allow for a robust hazard assessment. The UN GHS classification for the parent compound, Methyl quinoline-6-carboxylate, identifies it as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] Similarly, the related compound 6-Methylquinoline is classified as harmful if swallowed and a skin irritant.[8][9][10]

These classifications mandate that this compound be treated as a hazardous chemical.[11] Under no circumstances should this compound or its residues be disposed of in the regular trash or discharged into the sanitary sewer system.[6][12][13] Improper disposal can lead to environmental contamination and potential reactions within the drainage system.[5][13]

Data Summary: Hazard Profile
Hazard ClassificationDescriptionPrimary Exposure RouteSource
Skin Irritation Causes skin irritation upon contact.Dermal[7][8][9]
Eye Irritation Causes serious eye irritation.Ocular[7]
Respiratory Irritation May cause irritation to the respiratory tract.Inhalation[7][14]
Acute Oral Toxicity Harmful if swallowed.Ingestion[8][9][10]

Pre-Disposal Operations: Personal Protective Equipment (PPE) and Spill Management

Before handling the chemical for disposal, ensuring personal and environmental safety is critical. This involves using appropriate PPE and being prepared for accidental spills.

Required Personal Protective Equipment (PPE)

To minimize exposure, all laboratory personnel handling this compound must wear the following[2][8][9]:

  • Eye Protection: Tight-sealing safety goggles or a face shield.[8][9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[9]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.[8][10]

Spill Cleanup Protocol

In the event of a small spill, follow these procedures immediately[14]:

  • Restrict Access: Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a chemical fume hood.[15]

  • Containment: Use an inert, absorbent material (e.g., vermiculite, sand, or absorbent pads) to contain the spill. Do not use combustible materials like paper towels without subsequent proper containment.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[9]

  • Decontamination: Clean the spill area with a suitable solvent (such as 60-70% ethanol), followed by a soap and water wash.[14] All cleaning materials must also be disposed of as hazardous waste.[12]

Step-by-Step Disposal Protocol for this compound

The disposal of this chemical waste must be managed through your institution's hazardous waste program, adhering to federal, state, and local regulations.[4]

Step 1: Waste Segregation

Segregate waste containing this compound from other waste streams at the point of generation.[13][16] Incompatible wastes, if mixed, can react violently or emit toxic gases.[16][17] Store this waste away from strong oxidizing agents and strong acids.[8][14]

Step 2: Select an Appropriate Waste Container

Use a container that is in good condition and chemically compatible with the waste.[5][13][17] Often, the original manufacturer's container is a suitable choice if it is not compromised.[18] The container must have a secure, leak-proof screw cap.[5][16]

Step 3: Label the Waste Container

Proper labeling is a critical regulatory requirement.[3][13] The label must be securely affixed to the container and include the following information[16][17]:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").

  • The accumulation start date (the date the first drop of waste was added to the container).[18]

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[16][17][18] The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[4][17]

  • Keep the waste container closed at all times except when adding waste.[12][16][17]

  • Provide secondary containment to mitigate potential leaks or spills.[6]

  • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[12]

Step 5: Arrange for Professional Disposal

Once the container is nearly full (approximately 90%) or has been accumulating for a set period (typically no more than six months), arrange for its collection by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[9][17][18] Do not attempt to treat or dispose of the chemical yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Lab Waste Management cluster_1 Disposal & Compliance cluster_2 Prohibited Actions A Waste Generation (Unused chemical, reaction byproduct, or contaminated material) B Select Compatible & Leak-Proof Container A->B I DO NOT: - Pour Down Drain - Dispose in Regular Trash - Evaporate in Fume Hood A->I C Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Start Date B->C D Store in Designated SAA (Secondary Containment, Container Closed) C->D E Container Full (90%) OR Max Accumulation Time Reached? D->E F Contact EH&S for Waste Pickup Request E->F Yes G Professional Disposal (Licensed Waste Hauler) F->G H Maintain Disposal Records (Manifests) G->H

Caption: Decision workflow for handling this compound waste.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • SAFETY DATA SHEET - 2-Methylquinoline-6-carboxylic Acid. (2025, November 18). TCI Chemicals.
  • SAFETY DATA SHEET - Methomyl. (2025, April 30). MilliporeSigma.
  • SAFETY DATA SHEET - 6-Methylquinoline, 95+%. (2009, September 22). Fisher Scientific.
  • Chapter 20: Chemical Waste Management. (2025, January). University of Nevada, Reno.
  • Safety Data Sheet - 6-Methylquinoline. (2019, September 28). Sigma-Aldrich.
  • Regulation of Laboratory Waste. (n.d.). American Chemical Society.
  • SAFETY DATA SHEET - 6-methylquinoline. (n.d.). ChemDmart.
  • 6-METHYLQUINOLINE | CAMEO Chemicals | NOAA. (n.d.). National Oceanic and Atmospheric Administration.
  • Methyl quinoline-6-carboxylate. (n.d.). PubChem, National Institutes of Health.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.